molecular formula C28H23N7O2 B1684647 Pik-294 CAS No. 900185-02-6

Pik-294

货号: B1684647
CAS 编号: 900185-02-6
分子量: 489.5 g/mol
InChI 键: WFSLJOPRIJSOJR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

PIK-294 is a potent inhibitor of the phosphatidylinositol 3-kinase (PI3K) catalytic subunit p110δ (IC50s = 10,000, 490, 10, and 160 nM, for p110 subunit isoforms α, β, δ, and γ, respectively). It is selective for PI3K p110 subunit isoforms over DNA-PK, mTOR, and eight tyrosine kinases tested. It inhibits chemokinetic and chemotactic migration of neutrophils induced by CXCL8 in a three-dimensional collagen gel migration assay.>This compound is a highly selective inihibitor of the phosphoinositide 3-kinase (PI3K) p110δ with an IC50 value of 10 nM compared to IC50 values of 10 μM, 490 nM and 160 nM for PI3Kα/β/γ, respectively. This compound has been used to help distinguish the unique roles of the various PI3-K isoforms. This compound inhibited both chemokinetic and chemotactic CXCL8-induced migration.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-[[4-amino-3-(3-hydroxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N7O2/c1-16-7-3-4-12-21(16)35-22(32-20-11-5-8-17(2)23(20)28(35)37)14-34-27-24(26(29)30-15-31-27)25(33-34)18-9-6-10-19(36)13-18/h3-13,15,36H,14H2,1-2H3,(H2,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSLJOPRIJSOJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)CN4C5=NC=NC(=C5C(=N4)C6=CC(=CC=C6)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20648004
Record name 2-{[4-Amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]methyl}-5-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900185-02-6
Record name 2-{[4-Amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]methyl}-5-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to PIK-294: A Selective p110δ Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PIK-294, a potent and selective inhibitor of the p110δ catalytic subunit of phosphoinositide 3-kinase (PI3K). This document details its biochemical and cellular activity, the signaling pathways it modulates, and the experimental methodologies used for its characterization.

Introduction

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in a multitude of cellular processes, including cell growth, proliferation, differentiation, survival, and motility. The class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). The p110δ isoform is predominantly expressed in hematopoietic cells and is a key component of the B-cell receptor and T-cell receptor signaling pathways, making it an attractive therapeutic target for autoimmune diseases, inflammatory conditions, and hematological malignancies.

This compound is a small molecule inhibitor that exhibits high selectivity for the p110δ isoform. Its ability to specifically target p110δ minimizes off-target effects that are often associated with pan-PI3K inhibitors, offering a more favorable therapeutic window.

Biochemical and Cellular Activity of this compound

This compound demonstrates potent and selective inhibition of the p110δ isoform of PI3K. The inhibitory activity of this compound has been quantified using various biochemical and cellular assays.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against the four class I PI3K isoforms. For comparative purposes, data for the pan-PI3K inhibitor Wortmannin and the p110δ-selective inhibitor Idelalisib (CAL-101) are also included.

Inhibitorp110α IC₅₀ (nM)p110β IC₅₀ (nM)p110γ IC₅₀ (nM)p110δ IC₅₀ (nM)Reference(s)
This compound 10,00049016010[1][2]
Wortmannin ~5~5~5~5[3][4]
Idelalisib (CAL-101) 820 - 8600565 - 400089 - 21002.5 - 19[5][6][7][8]

Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₂₈H₂₃N₇O₂[1]
Molecular Weight 489.53 g/mol [1]
Appearance White to off-white crystalline solid[9][10]
Solubility Soluble in DMSO[2][9]
CAS Number 900185-02-6[1][9]

Signaling Pathways and Mechanism of Action

This compound exerts its effects by competitively inhibiting the ATP-binding site of the p110δ catalytic subunit of PI3K. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. The reduction in PIP3 levels leads to the downstream inactivation of the PI3K/AKT/mTOR signaling pathway.

PI3K_p110_delta_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) p85 p85 RTK->p85 GPCR G-Protein Coupled Receptor (GPCR) p110d p110δ GPCR->p110d p85->p110d activates PIP2 PIP2 p110d->PIP2 phosphorylates PIK294 This compound PIK294->p110d inhibits PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 recruits & activates AKT AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Functions Cell Growth, Proliferation, Survival, Motility mTORC1->Cell_Functions

Figure 1: Simplified PI3K/p110δ signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound involves a series of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay measures the enzymatic activity of p110δ by detecting the production of ADP.

Principle: The Adapta™ Universal Kinase Assay is a TR-FRET-based immunoassay. A Europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer are used. In the absence of ADP produced by the kinase reaction, the tracer binds to the antibody, resulting in a high TR-FRET signal. ADP produced by p110δ displaces the tracer, leading to a decrease in the TR-FRET signal.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution containing the p110δ/p85α enzyme complex and the lipid substrate (e.g., PIP2:PS) in the appropriate kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS).

    • Prepare a 4X ATP solution in the kinase buffer.

    • Prepare serial dilutions of this compound in DMSO, and then dilute further in the kinase buffer to a 4X final concentration.

    • Prepare the detection mix containing Eu-labeled anti-ADP antibody, Alexa Fluor® 647-labeled ADP tracer, and EDTA in TR-FRET dilution buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the 4X this compound dilution or DMSO (control) to the assay wells.

    • Add 5 µL of the 2X kinase/substrate solution to all wells.

    • Initiate the kinase reaction by adding 2.5 µL of the 4X ATP solution to all wells.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding 5 µL of the detection mix.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Assay: Western Blot for Phospho-Akt

This assay determines the ability of this compound to inhibit the PI3K pathway in a cellular context by measuring the phosphorylation of a key downstream effector, Akt.

Principle: Cells are treated with this compound, and then stimulated to activate the PI3K pathway. Cell lysates are then subjected to SDS-PAGE and Western blotting to detect the levels of phosphorylated Akt (p-Akt) at Ser473 or Thr308, as well as total Akt as a loading control.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., a hematopoietic cell line) in appropriate growth medium and allow them to adhere or grow to a suitable confluency.

    • Serum-starve the cells for 4-16 hours to reduce basal PI3K pathway activity.

    • Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

    • Stimulate the cells with a suitable agonist (e.g., a growth factor like IGF-1 or a cytokine) for 10-30 minutes to activate the PI3K pathway.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473 or Thr308) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total Akt to ensure equal protein loading.

    • Quantify the band intensities using densitometry software.

    • Normalize the p-Akt signal to the total Akt signal for each sample.

    • Plot the normalized p-Akt levels against the inhibitor concentration to determine the cellular IC₅₀.

Mandatory Visualizations

Experimental Workflow for Kinase Inhibitor Profiling

Kinase_Inhibitor_Profiling_Workflow Start Compound Library Primary_Screen Primary Screen (Biochemical Assay, e.g., TR-FRET) Start->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC₅₀ Determination Hit_Identification->Dose_Response Active Compounds Selectivity_Profiling Selectivity Profiling (Panel of Kinases) Dose_Response->Selectivity_Profiling Cellular_Assay Cellular Assay (e.g., p-Akt Western Blot) Selectivity_Profiling->Cellular_Assay Selective Compounds Lead_Candidate Lead Candidate Cellular_Assay->Lead_Candidate Potent & Selective in Cells

Figure 2: General experimental workflow for the screening and profiling of kinase inhibitors.
Logical Relationship of Selective Inhibition

Selective_Inhibition cluster_0 PI3K_Family Class I PI3K Isoforms p110a p110α Off_Target_Effect Potential Off-Target Effects p110a->Off_Target_Effect p110b p110β p110b->Off_Target_Effect p110g p110γ p110g->Off_Target_Effect p110d p110δ Desired_Effect Desired Therapeutic Effect (e.g., Immunomodulation) p110d->Desired_Effect PIK294 This compound PIK294->p110a Very Low Potency (IC₅₀ = 10,000 nM) PIK294->p110b Lower Potency (IC₅₀ = 490 nM) PIK294->p110g Lower Potency (IC₅₀ = 160 nM) PIK294->p110d High Potency (IC₅₀ = 10 nM)

Figure 3: Logical diagram illustrating the selective inhibition of p110δ by this compound.

Conclusion

This compound is a valuable research tool for investigating the role of p110δ in various physiological and pathological processes. Its high selectivity makes it a superior probe compared to pan-PI3K inhibitors for dissecting the specific functions of the p110δ isoform. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound and other selective PI3K inhibitors. Further in vivo studies are warranted to fully elucidate the therapeutic potential of targeting p110δ with inhibitors like this compound.

References

Pik-294: A Technical Guide to a Potent and Selective PI3Kδ Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pik-294 is a potent and highly selective small molecule inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K). Its chemical name is 2-[[4-amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-5-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone. This document provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro activity, and relevant experimental protocols. Due to the limited availability of public domain information, this guide focuses on the characterization of this compound as a research tool, with the acknowledgment that detailed discovery, synthesis, and in vivo or clinical data are not extensively published.

Introduction

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration. The Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). Four isoforms of the p110 catalytic subunit exist: α, β, γ, and δ. While p110α and p110β are ubiquitously expressed, p110γ and p110δ are found predominantly in leukocytes, making them attractive targets for inflammatory and autoimmune diseases, as well as hematological malignancies.

This compound has emerged as a valuable research tool for elucidating the specific roles of PI3Kδ. It belongs to a class of quinazolinone-based compounds identified for their high selectivity for the p110δ and p110γ isoforms. This selectivity is attributed to the exploitation of a unique, non-catalytically active conformation of these isoforms that is not readily adopted by p110α and p110β.

Mechanism of Action

This compound is an ATP-competitive inhibitor of the p110δ catalytic subunit of PI3K. By binding to the ATP-binding pocket of p110δ, it prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt (also known as Protein Kinase B). The inhibition of PI3Kδ by this compound therefore leads to a reduction in Akt phosphorylation and the attenuation of downstream signaling cascades involved in cell survival and migration.

PI3K/Akt Signaling Pathway

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) p85 p85 RTK->p85 Activation p110d p110δ p85->p110d PIP2 PIP2 p110d->PIP2 Phosphorylates PIP3 PIP3 Pik294 This compound Pik294->p110d Inhibits PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt pAkt p-Akt Downstream Downstream Effectors pAkt->Downstream Activates CellResponse Cell Survival, Migration, etc. Downstream->CellResponse Regulates

Figure 1: Simplified PI3K p110δ/Akt signaling pathway and the inhibitory action of this compound.

Quantitative Data

This compound demonstrates high potency for p110δ and significant selectivity over other Class I PI3K isoforms. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

TargetIC50 (nM)Fold Selectivity vs. p110δ
p110δ 10 1
p110α10,0001000
p110β49049
p110γ16016

Table 1: In vitro inhibitory activity of this compound against Class I PI3K isoforms.[1][2]

Experimental Protocols

PI3Kδ Biochemical Inhibition Assay (Representative Protocol)

This assay measures the ability of a compound to inhibit the kinase activity of recombinant p110δ in a cell-free system.

Materials:

  • Recombinant human PI3Kδ (p110δ/p85α)

  • PtdIns(4,5)P2 (PIP2) substrate

  • ATP

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% CHAPS)

  • This compound or other test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

  • Add the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

  • Prepare a master mix containing recombinant PI3Kδ enzyme and PIP2 substrate in kinase buffer.

  • Add the enzyme/substrate mixture to the wells containing the inhibitor.

  • Initiate the kinase reaction by adding ATP to a final concentration appropriate for the assay (e.g., at the Km for ATP).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Neutrophil Migration Assay (Transwell Assay - Representative Protocol)

This assay assesses the effect of this compound on the chemotaxis of neutrophils towards a chemoattractant.

Materials:

  • Primary human neutrophils isolated from whole blood

  • Transwell inserts with a polycarbonate membrane (e.g., 3.0 µm pore size)

  • 24-well plates

  • Chemoattractant (e.g., CXCL8, fMLP)

  • Assay medium (e.g., HBSS with 0.1% BSA)

  • This compound or other test compounds

  • Calcein-AM or other fluorescent cell dye

  • Fluorescence plate reader

Procedure:

  • Isolate human neutrophils from healthy donor blood using a standard method such as density gradient centrifugation.

  • Resuspend the neutrophils in assay medium and label with Calcein-AM.

  • Pre-incubate the labeled neutrophils with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

  • Add assay medium containing the chemoattractant to the lower chambers of the 24-well plate.

  • Place the Transwell inserts into the wells.

  • Add the pre-treated neutrophil suspension to the upper chamber of the Transwell inserts.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for migration.

  • Carefully remove the Transwell inserts.

  • Quantify the number of migrated cells in the lower chamber by measuring the fluorescence with a plate reader.

  • Calculate the percent inhibition of migration for each concentration of this compound and determine the IC50 value.

Western Blot for Akt Phosphorylation (Representative Protocol)

This method is used to determine the effect of this compound on the phosphorylation of Akt, a downstream target of PI3K.

Materials:

  • Neutrophils or other suitable cell line

  • Cell culture medium

  • Stimulant (e.g., CXCL8, GM-CSF)

  • This compound or other test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Culture neutrophils or another appropriate cell type.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30 minutes).

  • Stimulate the cells with a suitable agonist (e.g., CXCL8) for a short period (e.g., 2-10 minutes) to induce Akt phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Akt to confirm equal protein loading.

  • Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.

In Vivo and Clinical Development

As of the latest available information, there are no published in vivo efficacy studies or clinical trial data specifically for this compound. It is primarily utilized as a selective research compound to investigate the biological functions of PI3Kδ. A different molecule, ENV-294, has entered Phase 1 clinical trials for atopic dermatitis, but this is a distinct entity from this compound.

Conclusion

This compound is a valuable pharmacological tool for the study of PI3Kδ-mediated signaling pathways. Its high potency and selectivity for p110δ make it an excellent choice for in vitro studies aimed at dissecting the role of this particular PI3K isoform in various cellular processes, particularly in immune cells. While a comprehensive public record of its discovery and development is not available, its utility in fundamental research is well-established. Further investigations would be necessary to explore its potential for in vivo applications and therapeutic development.

Experimental Workflow for PI3K Inhibitor Screening

experimental_workflow start Start biochem_assay Biochemical Assay (e.g., ADP-Glo) start->biochem_assay determine_ic50 Determine IC50 & Selectivity biochem_assay->determine_ic50 cell_based_assay Cell-Based Assay (e.g., Neutrophil Migration) determine_ic50->cell_based_assay Potent & Selective Compounds western_blot Western Blot for Downstream Signaling (p-Akt) cell_based_assay->western_blot data_analysis Data Analysis & Interpretation western_blot->data_analysis end End data_analysis->end

Figure 2: A general experimental workflow for the screening and characterization of PI3K inhibitors.

References

The Biological Nexus of PI3K p110δ and the Investigational Inhibitor Pik-294: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological function of the phosphoinositide 3-kinase (PI3K) p110δ isoform and the characteristics of Pik-294, a selective inhibitor of this critical enzyme. This document consolidates key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling pathways governed by p110δ.

The Pivotal Role of PI3K p110δ in Cellular Signaling

The p110δ isoform is a catalytic subunit of the class IA PI3Ks, a family of lipid kinases that play a central role in a multitude of cellular processes. Unlike the ubiquitously expressed p110α and p110β isoforms, p110δ is predominantly found in leukocytes, making it a key regulator of the immune system.[1][2] Its function is integral to the development, differentiation, and activation of various immune cells, including B cells, T cells, mast cells, and neutrophils.[1][3]

Activation of p110δ, typically downstream of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] This accumulation of PIP3 at the plasma membrane serves as a docking site for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as protein kinase B or PKB).[5][6] The subsequent activation of Akt triggers a cascade of downstream signaling events that regulate cell survival, proliferation, migration, and metabolism.[6]

Given its restricted expression and critical role in immune cell function, p110δ has emerged as a promising therapeutic target for a range of pathologies, including hematological malignancies, inflammatory disorders, and autoimmune diseases.[7][8]

This compound: A Selective Inhibitor of p110δ

This compound is a potent and highly selective small molecule inhibitor of the p110δ isoform of PI3K.[7] Its selectivity confers a significant advantage in drug development, as it minimizes off-target effects that can arise from the inhibition of other PI3K isoforms, which are crucial for normal physiological functions in various tissues.[7]

Quantitative Analysis of Inhibitor Activity

The potency and selectivity of this compound and other relevant PI3K inhibitors are summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

CompoundTargetIC50 (nM)Selectivity vs. p110αSelectivity vs. p110βSelectivity vs. p110γReference(s)
This compound p110δ 10 ~1000-fold ~49-fold ~16-fold [7]
PIK-293p110δ240~500-fold~100-fold~50-fold[7]
Idelalisib (CAL-101)p110δ2.540- to 300-fold40- to 300-fold40- to 300-fold[8]
PI-3065p110δ15>70-fold>70-fold>70-fold[7]
ZSTK474Pan-PI3K----[9]

Key Experimental Protocols

The characterization of p110δ activity and the evaluation of its inhibitors rely on robust and reproducible experimental methodologies. This section details the core protocols for in vitro kinase assays and cellular proliferation assays.

In Vitro PI3K p110δ Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of p110δ by measuring the amount of ADP produced during the kinase reaction.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed in a kinase reaction. The ADP is converted to ATP, which is then used by Ultra-Glo™ Luciferase to generate a luminescent signal that is proportional to the ADP concentration and, therefore, the kinase activity.[1]

Materials:

  • Recombinant human PI3K p110δ/p85α enzyme

  • PI(4,5)P2 substrate

  • ATP

  • This compound or other inhibitors

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)[1]

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer.

  • Enzyme and Substrate Preparation: Dilute the p110δ/p85α enzyme and PI(4,5)P2 substrate to their final desired concentrations in kinase buffer.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • Test compound (e.g., this compound) or vehicle control.

    • p110δ/p85α enzyme.

    • Initiate the reaction by adding a mixture of PI(4,5)P2 and ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay assesses the impact of p110δ inhibition on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.[10]

Materials:

  • Leukemic cell line with active PI3K signaling (e.g., K562 cells)[10]

  • Complete cell culture medium

  • This compound or other inhibitors

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 2 x 10^4 cells/well) and allow them to adhere overnight.[10]

  • Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control and incubate for a specified period (e.g., 48 hours).[10]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 490 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC50 value.

Visualizing the PI3K p110δ Signaling Network

The following diagrams, generated using the Graphviz DOT language, illustrate the core PI3K p110δ signaling pathway and a typical experimental workflow for inhibitor testing.

PI3K_p110_delta_Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) or G-Protein Coupled Receptor (GPCR) p85 p85 Regulatory Subunit RTK->p85 Activation p110d p110δ Catalytic Subunit p85->p110d Recruitment & Activation PIP2 PIP2 p110d->PIP2 Phosphorylation PIP3 PIP3 Akt Akt (PKB) PIP3->Akt Recruitment & Activation mTORC1 mTORC1 Akt->mTORC1 Activation GSK3b GSK3β Akt->GSK3b Inhibition FOXO FOXO Transcription Factors Akt->FOXO Inhibition Downstream Cell Survival, Proliferation, Migration, Metabolism mTORC1->Downstream GSK3b->Downstream FOXO->Downstream Pik294 This compound Pik294->p110d Inhibition

Caption: The PI3K p110δ signaling cascade.

Experimental_Workflow Start Start Compound_Prep Prepare this compound Serial Dilutions Start->Compound_Prep Assay_Setup Set up Kinase or Cell-based Assay Compound_Prep->Assay_Setup Incubation Incubate with p110δ and/or Cells Assay_Setup->Incubation Data_Acquisition Measure Signal (Luminescence/Absorbance) Incubation->Data_Acquisition Data_Analysis Calculate % Inhibition and IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for testing p110δ inhibitors.

Conclusion

The selective expression of PI3K p110δ in hematopoietic cells positions it as a highly attractive target for therapeutic intervention in a variety of immune-related diseases and cancers. The development of potent and selective inhibitors, such as this compound, represents a significant step forward in the pursuit of targeted therapies with improved efficacy and reduced side effects. The experimental protocols and signaling pathway visualizations provided in this guide offer a foundational resource for researchers and drug development professionals working to further elucidate the role of p110δ and advance the clinical potential of its inhibitors.

References

An In-depth Technical Guide to Pik-294 (CAS 900185-02-6): A Selective PI3Kδ Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pik-294 is a potent and highly selective inhibitor of the p110δ catalytic subunit of phosphoinositide 3-kinase (PI3K).[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and its effects on key signaling pathways. Detailed experimental protocols for in vitro kinase assays, cellular assays to measure PI3K pathway inhibition, and neutrophil migration assays are provided to facilitate its use in research and drug development. Quantitative data on its inhibitory activity and selectivity are presented in tabular format for easy reference. Furthermore, signaling pathway and experimental workflow diagrams are included to visually represent its mechanism and application.

Chemical and Physical Properties

This compound, with the CAS number 900185-02-6, is a small molecule inhibitor with the molecular formula C₂₈H₂₃N₇O₂ and a molecular weight of 489.53 g/mol .[3][4][5][6]

PropertyValueSource
CAS Number 900185-02-6[2][3][4][5][6][7][8]
Molecular Formula C₂₈H₂₃N₇O₂[4][5][7]
Molecular Weight 489.5 g/mol [4][5][7]
Appearance White to beige powder/solid[6][7][8][9]
Purity ≥98% (HPLC)[2][6][8][9]
Solubility Soluble in DMSO[1][3][4][5][7]
Storage Store at -20°C[3][6][7][8][9][10]

Mechanism of Action

This compound functions as a potent and selective inhibitor of the p110δ isoform of Class I PI3K.[1][2] The phosphoinositide 3-kinase (PI3K) family of lipid kinases plays a crucial role in various cellular processes, including cell growth, proliferation, survival, and migration.[11][12][13][14] Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[12] There are four isoforms of the p110 catalytic subunit: α, β, γ, and δ.[11][12] The δ and γ isoforms are primarily expressed in hematopoietic cells and play critical roles in immune cell function.[3][7]

This compound exerts its inhibitory effect by competing with ATP for the binding site on the p110δ catalytic subunit. This prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[8][15] PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins such as Akt (also known as Protein Kinase B).[8][11][15] By inhibiting p110δ, this compound effectively blocks the PI3K/Akt signaling pathway in susceptible cells.[10]

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p85/p110δ) RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Pik294 This compound Pik294->PI3K Inhibition PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival Akt->Downstream mTORC1->Downstream

Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound.

Quantitative Data: In Vitro Inhibitory Activity

This compound demonstrates high selectivity for the p110δ isoform of PI3K. Its inhibitory potency is significantly lower against other Class I PI3K isoforms and other kinases.[1][5][16]

TargetIC₅₀ (nM)Fold Selectivity vs. p110δSource
p110δ 10-[1][3][4][5][10]
p110γ 16016-fold[1][4][5][10]
p110β 49049-fold[1][4][5][10]
p110α 10,0001000-fold[1][5][10]
DNA-PK 48,000>4800-fold[16]
mTOR >50,000>5000-fold[16]

Experimental Protocols

In Vitro PI3K Kinase Assay (Luminescent)

This protocol is adapted from commercially available luminescent kinase assay kits and is designed to measure the activity of purified PI3K enzymes and the inhibitory effect of compounds like this compound. The principle involves quantifying the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Purified recombinant PI3K isoforms (p110δ/p85α, p110α/p85α, etc.)

  • This compound

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • PIP2 substrate

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.

  • In a 384-well plate, add the diluted this compound or vehicle control (DMSO).

  • Add the purified PI3K enzyme to each well.

  • Add the PIP2 substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Kinase_Assay_Workflow start Start prep_inhibitor Prepare this compound Serial Dilution start->prep_inhibitor add_inhibitor Add this compound/Vehicle to 384-well plate prep_inhibitor->add_inhibitor add_enzyme Add Purified PI3K Enzyme add_inhibitor->add_enzyme add_substrate Add PIP2 Substrate add_enzyme->add_substrate start_reaction Initiate Reaction with ATP add_substrate->start_reaction incubation Incubate at RT (e.g., 60 min) start_reaction->incubation stop_reaction Stop Reaction & Add ADP-Glo Reagent incubation->stop_reaction detect_signal Add Kinase Detection Reagent stop_reaction->detect_signal read_plate Read Luminescence detect_signal->read_plate analyze_data Calculate % Inhibition and IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro luminescent PI3K kinase assay.
Western Blot Analysis of Akt Phosphorylation

This protocol describes how to assess the inhibitory activity of this compound on the PI3K pathway in a cellular context by measuring the phosphorylation of Akt at Serine 473.

Materials:

  • Cell line expressing p110δ (e.g., neutrophils, certain B-cell lines)

  • This compound

  • Cell culture medium and supplements

  • Stimulant (e.g., CXCL8, GM-CSF)[10]

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere or stabilize in culture.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2 minutes to 30 minutes).[10]

  • Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL CXCL8) to activate the PI3K pathway.[10]

  • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

  • Quantify the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[5][17]

  • Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.[5][17]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.

  • Quantify the band intensities to determine the relative levels of Akt phosphorylation.

Neutrophil Migration Assay

This protocol is designed to evaluate the effect of this compound on the migration of neutrophils, a process in which PI3Kδ plays a crucial role.[10]

Materials:

  • Freshly isolated human neutrophils

  • This compound

  • Chemoattractant (e.g., CXCL8)

  • Migration medium (e.g., RPMI 1640)

  • Transwell inserts (e.g., 3 µm pore size)

  • 24-well plates

  • Calcein-AM or other cell viability stain

  • Fluorescence plate reader

Procedure:

  • Isolate human neutrophils from whole blood using a density gradient centrifugation method.

  • Resuspend the neutrophils in migration medium.

  • Pre-incubate the neutrophils with various concentrations of this compound or vehicle control for 30 minutes.[10]

  • Add the chemoattractant (e.g., 100 ng/mL CXCL8) to the lower chamber of the 24-well plate.[10]

  • Place the Transwell inserts into the wells.

  • Add the pre-treated neutrophils to the upper chamber of the Transwell inserts.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for migration.

  • Remove the inserts and carefully wipe the top of the membrane to remove non-migrated cells.

  • Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring the activity of an intracellular enzyme like myeloperoxidase, or by pre-labeling the cells with a fluorescent dye like Calcein-AM and measuring the fluorescence in the lower chamber.

  • Calculate the percent inhibition of migration for each concentration of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of the p110δ isoform of PI3K in various biological processes, particularly in the context of the immune system. Its high potency and selectivity make it a suitable compound for in vitro and cellular studies aimed at dissecting the specific functions of PI3Kδ. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their studies. As with any inhibitor, careful experimental design and appropriate controls are essential for obtaining reliable and interpretable results.

References

Pik-294 Target Validation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation studies for Pik-294, a potent and selective inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K). This document details the mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for the core assays used to validate the therapeutic potential of targeting p110δ with this compound.

Introduction to this compound and its Target: p110δ

This compound is a small molecule inhibitor that demonstrates high selectivity for the p110δ catalytic subunit of Class I PI3K.[1][2][3] The PI3K family of lipid kinases plays a crucial role in a multitude of cellular processes, including cell growth, proliferation, differentiation, survival, and trafficking.[4] The p110δ isoform is primarily expressed in hematopoietic cells, making it a highly attractive therapeutic target for a range of immunological and inflammatory disorders, as well as hematological malignancies.[5] By selectively inhibiting p110δ, this compound offers the potential for targeted therapeutic intervention with a reduced risk of off-target effects associated with pan-PI3K inhibitors.[6]

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect by competing with ATP for the binding site in the catalytic domain of the p110δ enzyme.[2] This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a critical second messenger, recruiting and activating downstream signaling proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt.[7] The inhibition of the PI3K/Akt signaling cascade by this compound ultimately disrupts downstream cellular processes that are dependent on p110δ activity.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) / GPCR p110d p110δ (PI3Kδ) RTK->p110d Activation PIP2 PIP2 p110d->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 p110δ Akt Akt PIP3->Akt Activation Pik294 This compound Pik294->p110d Inhibition Downstream Downstream Effectors (e.g., mTOR, GSK3β, FOXO) Akt->Downstream Activation Cellular_Response Cellular Responses (Proliferation, Survival, Migration) Downstream->Cellular_Response

Figure 1: this compound inhibits the PI3K/Akt signaling pathway.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound from various in vitro and cellular assays.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

PI3K IsoformIC50 (nM)Fold Selectivity vs. p110δ
p110α10,0001000x
p110β49049x
p110γ16016x
p110δ 10 -

Data compiled from multiple sources.[2][8]

Table 2: Effect of this compound on Neutrophil Migration

Assay TypeThis compound ConcentrationInhibition of Migration
Non-gradient (Chemokinesis)1 µMSignificant
Gradient (Chemotaxis)1 µMSignificant
Non-gradient (Chemokinesis)10 µMGreater than 1 µM
Gradient (Chemotaxis)10 µMGreater than 1 µM

Data is descriptive as specific quantitative inhibition percentages were not available in the searched literature.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the target validation of this compound.

In Vitro PI3K Enzyme Inhibition Assay

This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of this compound against different PI3K isoforms.

Objective: To quantify the potency and selectivity of this compound for p110δ compared to other Class I PI3K isoforms.

Materials:

  • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)

  • This compound (or other test compounds)

  • PIP2 substrate

  • ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)

  • Kinase buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl₂, 0.025mg/ml BSA)[9]

  • ADP-Glo™ Kinase Assay kit (Promega) or materials for thin-layer chromatography (TLC)

  • Microplate reader (for ADP-Glo™) or phosphorimager (for TLC)

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a microplate, add the kinase buffer, the respective recombinant PI3K isoform, and the diluted this compound or DMSO (vehicle control).

  • Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.

  • Incubate the reaction at room temperature for a defined period (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a stop solution containing EDTA).

  • Detect the product (PIP3 or ADP).

    • For ADP-Glo™ Assay: Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.[9]

    • For Radiometric Assay: Spot the reaction mixture onto a TLC plate, separate the phosphorylated lipid product (PIP3) from unreacted ATP, and quantify the radioactivity of the PIP3 spot using a phosphorimager.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, this compound) Start->Prepare_Reagents Incubate Incubate at Room Temperature Prepare_Reagents->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Product Detect Product (ADP or PIP3) Stop_Reaction->Detect_Product Analyze_Data Analyze Data (Calculate % Inhibition, Determine IC50) Detect_Product->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for an in vitro kinase inhibition assay.
Neutrophil Migration Assay

This protocol describes a method to assess the effect of this compound on neutrophil migration, a key function influenced by p110δ.[8]

Objective: To determine if this compound can inhibit the migration of neutrophils towards a chemoattractant.

Materials:

  • Freshly isolated human neutrophils

  • This compound

  • Chemoattractant (e.g., CXCL8)

  • Migration medium (e.g., HBSS)

  • Transwell inserts with a 3-5 µm pore size membrane

  • 24-well plates

  • Fluorescent dye for cell labeling (e.g., Calcein-AM) or a method for cell counting

  • Fluorescence plate reader or microscope

Procedure:

  • Isolate neutrophils from fresh human blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

  • Resuspend neutrophils in migration medium.

  • Pre-incubate the neutrophils with various concentrations of this compound or DMSO (vehicle control) for 30 minutes at 37°C.[8]

  • Add the chemoattractant to the lower chamber of the 24-well plate.

  • Place the Transwell inserts into the wells.

  • Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for migration.

  • Quantify the number of migrated cells in the lower chamber. This can be done by:

    • Collecting the cells from the lower chamber and counting them using a hemocytometer or an automated cell counter.

    • Lysing the migrated cells and measuring their ATP content using a luminescent assay.

    • Pre-labeling the cells with a fluorescent dye and measuring the fluorescence in the lower chamber using a plate reader.

  • Calculate the percentage of migration inhibition for each this compound concentration compared to the vehicle control.

Migration_Assay_Workflow Start Start Isolate_Neutrophils Isolate Human Neutrophils Start->Isolate_Neutrophils Preincubate Pre-incubate Neutrophils with this compound Isolate_Neutrophils->Preincubate Add_Neutrophils Add Neutrophils to Upper Chamber Preincubate->Add_Neutrophils Setup_Transwell Set up Transwell Plate (Chemoattractant in lower chamber) Setup_Transwell->Add_Neutrophils Incubate Incubate to Allow Migration Add_Neutrophils->Incubate Quantify_Migration Quantify Migrated Cells Incubate->Quantify_Migration Analyze_Data Analyze Data (Calculate % Inhibition) Quantify_Migration->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for a neutrophil migration assay.

Conclusion

The data presented in this guide strongly support the validation of p110δ as a therapeutic target and highlight this compound as a potent and selective inhibitor of this kinase. The significant in vitro potency and selectivity, coupled with its demonstrated ability to inhibit key cellular functions of immune cells, underscore the potential of this compound in the treatment of inflammatory diseases and certain cancers. The detailed experimental protocols provided herein serve as a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic applications of p110δ inhibition. Further in vivo studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to establish its efficacy and safety in relevant disease models.

References

Preliminary In Vitro Profile of Pik-294: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro characteristics of Pik-294, a potent and selective inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K). The following sections detail the inhibitory activity of this compound, comprehensive experimental methodologies for its characterization, and a visualization of its place within the canonical PI3K/Akt signaling pathway.

Core Activity: Potency and Selectivity

This compound demonstrates high potency against the p110δ isoform of PI3K, with significantly lower activity against other Class I PI3K isoforms. This selectivity makes it a valuable tool for investigating the specific roles of p110δ in cellular processes.[1][2][3] The inhibitory concentrations (IC50) are summarized below.

Table 1: In Vitro Inhibitory Activity of this compound Against Class I PI3K Isoforms
PI3K IsoformIC50 (nM)
p110α10,000
p110β490
p110δ10
p110γ160

Data compiled from cell-free kinase assays.[1][2][3]

Key In Vitro Applications and Experimental Protocols

This compound has been utilized in several in vitro studies to probe the function of PI3K p110δ, particularly in the context of immune cell migration.[2][3]

PI3K Isoform Selectivity Kinase Assay

This protocol outlines a general method for determining the IC50 of this compound against different PI3K isoforms. Specific assay formats (e.g., radiometric, luminescence-based, or ELISA-based) may vary.

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of purified PI3K isoforms.

Materials:

  • Purified, recombinant PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

  • This compound

  • Kinase buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)[4]

  • ATP

  • Lipid substrate (e.g., Phosphatidylinositol-4,5-bisphosphate, PIP2)

  • Detection reagents (dependent on assay format, e.g., ADP-Glo™ Kinase Assay reagents)[1][4]

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO and then dilute further in kinase buffer.

  • In a multi-well plate, add the diluted this compound or vehicle control (DMSO).

  • Add the purified PI3K enzyme and the lipid substrate mixture to each well.

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-30 minutes) at room temperature.

  • Initiate the kinase reaction by adding a solution of ATP.[4]

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and measure the kinase activity using a suitable detection method. For luminescence-based assays, this involves adding a reagent that converts the ADP product to a light signal.[1][4]

  • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value using a sigmoidal dose-response curve fit.

experimental_workflow_kinase_assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Pik294_prep Prepare this compound Serial Dilution Incubate Pre-incubate Inhibitor & Enzyme Pik294_prep->Incubate Enzyme_prep Prepare PI3K Isoform & Substrate Mix Enzyme_prep->Incubate React Initiate with ATP & Incubate Incubate->React Add ATP Detect Stop Reaction & Detect Signal React->Detect Analyze Calculate IC50 Detect->Analyze

Caption: Workflow for a PI3K in vitro kinase inhibition assay.

Neutrophil Migration (Chemotaxis) Assay

This protocol describes a common method, the Boyden chamber or Transwell® assay, to assess the effect of this compound on neutrophil migration.

Objective: To evaluate the ability of this compound to inhibit the migration of neutrophils towards a chemoattractant.

Materials:

  • Freshly isolated human neutrophils

  • This compound

  • Chemoattractant (e.g., CXCL8/IL-8 or fMLP)

  • Assay medium (e.g., serum-free RPMI)

  • Boyden chamber or Transwell® inserts (with a pore size of 3-5 µm)

  • Multi-well plate

  • Detection reagent (e.g., CellTiter-Glo® to measure ATP of migrated cells)

  • Plate reader

Procedure:

  • Isolate human neutrophils from whole blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

  • Resuspend the neutrophils in assay medium.

  • Pre-treat the neutrophils with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 30 minutes) at 37°C.[2]

  • Add the chemoattractant solution to the lower wells of the multi-well plate.

  • Place the Transwell® inserts into the wells.

  • Add the pre-treated neutrophil suspension to the upper chamber of the inserts.

  • Incubate the plate at 37°C in a 5% CO2 incubator for a period to allow for migration (e.g., 1-2 hours).

  • After incubation, remove the inserts. The cells that have migrated to the lower chamber are quantified.

  • Quantify the migrated cells by measuring their ATP content using a luminescent-based assay. The luminescence is directly proportional to the number of viable cells.

  • Calculate the percentage of migration inhibition for each this compound concentration compared to the vehicle control.

experimental_workflow_migration_assay cluster_cell_prep Cell Preparation cluster_assay_setup Assay Setup cluster_incubation_detection Incubation & Detection Isolate Isolate Neutrophils Pretreat Pre-treat with this compound Isolate->Pretreat Upper_Chamber Add Treated Neutrophils to Upper Chamber Pretreat->Upper_Chamber Lower_Chamber Add Chemoattractant to Lower Chamber Incubate Incubate at 37°C Upper_Chamber->Incubate Quantify Quantify Migrated Cells Incubate->Quantify

Caption: Workflow for a neutrophil chemotaxis assay.

Mechanism of Action: PI3K/Akt Signaling Pathway

This compound exerts its effects by inhibiting the catalytic activity of the p110δ subunit of PI3K. This enzyme is a critical component of the PI3K/Akt signaling pathway, which is activated by various upstream receptors, including G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[5][6]

Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[5][7] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase-1 (PDK1), to the cell membrane.[5][8] This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and mTORC2. Activated Akt then proceeds to phosphorylate a multitude of downstream substrates, leading to the regulation of diverse cellular processes including cell survival, proliferation, and migration.

By specifically inhibiting p110δ, this compound prevents the formation of PIP3 and the subsequent activation of Akt and its downstream effectors in cells where this isoform is predominantly expressed or activated, such as leukocytes.[4]

PI3K_Akt_Pathway RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Akt Akt PIP3->Akt Recruits & Activates PIP2 PIP2 Pik294 Pik294 Pik294->PI3K Inhibits Downstream Downstream Akt->Downstream Phosphorylates PDK1 PDK1 PDK1->Akt Activates Response Response Downstream->Response

Caption: PI3K/Akt signaling pathway indicating the inhibitory action of this compound.

References

Methodological & Application

Application Notes and Protocols for PIK-294 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PIK-294 is a potent and highly selective inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K).[1][2][3] The PI3K pathway is a critical intracellular signaling cascade that regulates essential cellular functions, including cell growth, proliferation, survival, and metabolism.[4][5] Aberrant activation of this pathway is one of the most frequent oncogenic events in human cancers, making it a key target for therapeutic development.[4][5] this compound's selectivity for the p110δ isoform, which is primarily expressed in hematopoietic cells, makes it a valuable tool for investigating the specific roles of this isoform in both normal physiology and disease states, such as cancers and inflammatory conditions.[6]

This document provides detailed protocols for the use of this compound in a cell culture setting, including reagent preparation, cell treatment, and assessment of cellular outcomes. Quantitative data on its inhibitory activity and solubility are presented for easy reference.

PI3K/Akt/mTOR Signaling Pathway

The PI3K signaling pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the recruitment and activation of Class I PI3Ks, which then phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases such as Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including the mTOR complex 1 (mTORC1), which promotes protein synthesis, cell growth, and proliferation while inhibiting autophagy. This compound exerts its effect by selectively inhibiting the p110δ catalytic subunit of PI3K, thereby blocking the production of PIP3 and subsequent downstream signaling.

PI3K_Pathway cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K (p85/p110) RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylation Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Effects Cell Growth Survival Proliferation mTORC1->Cell_Effects Promotes PIK294 This compound PIK294->PI3K Inhibition of p110δ

Caption: PI3K/Akt/mTOR signaling pathway with this compound inhibition point.

Quantitative Data

Inhibitory Activity

This compound demonstrates high selectivity for the p110δ isoform of PI3K. The half-maximal inhibitory concentration (IC50) values against different Class I PI3K isoforms are summarized below.

PI3K IsoformIC50 (nM)Reference(s)
p110α10,000[1][2][7]
p110β490[2][7]
p110δ 10 [1][2][7]
p110γ160[2][7]
Solubility Information

Proper dissolution is critical for accurate experimental results. The following table provides solubility data for this compound in common laboratory solvents.

SolventConcentrationReference(s)
DMSO30 - 98 mg/mL[1][7]
DMF30 mg/mL[7]
Ethanol0.25 mg/mL[7]
DMSO:PBS (pH 7.2) (1:6)0.14 mg/mL[7]

Experimental Protocols

The following protocols provide a general framework for using this compound in cell culture. Optimization may be required depending on the specific cell line and experimental objectives.

Experimental_Workflow A 1. Seed Cells in culture plates B 2. Incubate (e.g., 24 hours to allow attachment) A->B C 3. Prepare this compound Working Solutions (Dilute stock in culture medium) B->C D 4. Treat Cells (Replace medium with this compound solutions. Include vehicle control) C->D E 5. Incubate for Treatment Duration (e.g., 30 min to 72 hours) D->E F 6. Assess Cellular Outcomes (e.g., Viability, Apoptosis, Western Blot) E->F

Caption: General experimental workflow for cell treatment with this compound.
Protocol 1: Preparation of this compound Stock Solution

It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO, which can then be diluted to the final working concentration in cell culture medium.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Based on the manufacturer's instructions and the desired stock concentration (e.g., 10 mM or 20 mM), calculate the required volume of DMSO.

  • Aseptically add the calculated volume of sterile DMSO to the vial containing the this compound powder.

  • Vortex briefly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[8]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Cell Seeding and Treatment with this compound

This protocol describes the general procedure for treating adherent cells with this compound. The optimal cell seeding density and drug concentration should be determined empirically for each cell line and assay.

Materials:

  • Cultured cells in exponential growth phase

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • Sterile culture plates (e.g., 96-well, 24-well, or 6-well plates)

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into the appropriate culture plates at a density that will ensure they are in the exponential growth phase and do not exceed confluence at the end of the experiment. A common starting point for a 96-well plate is 3,000-5,000 cells per well.[9]

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[9]

  • Preparation of Working Solutions:

    • On the day of treatment, thaw an aliquot of the this compound stock solution.

    • Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to test concentrations of 1 µM and 10 µM, dilute the stock solution accordingly.[2]

    • Important: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration this compound working solution. This is crucial to control for any effects of the solvent on the cells.

  • Cell Treatment:

    • Carefully aspirate the old medium from the cell culture plates.

    • Gently wash the cells once with sterile PBS (optional, but recommended).

    • Add the prepared this compound working solutions and the vehicle control solution to the appropriate wells.

    • Incubate the cells for the desired treatment period. The duration can range from minutes for signaling studies (e.g., 30 minutes for neutrophil migration assays) to 24-72 hours for cell viability or apoptosis assays.[2][10]

Protocol 3: Assessment of Cell Viability (MTT Assay Example)

Following treatment with this compound, its effect on cell proliferation and viability can be assessed using various methods. The MTT assay is a common colorimetric assay for this purpose.

Materials:

  • Treated cells in a 96-well plate (from Protocol 2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • At the end of the treatment period, add 10-20 µL of the MTT stock solution to each well of the 96-well plate.[9]

  • Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]

  • Aspirate the medium containing MTT. Be careful not to disturb the formazan crystals or the cells.

  • Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Gently shake the plate for at least 1 minute on a plate shaker to ensure complete dissolution.[9]

  • Measure the absorbance (optical density) of each well using a microplate reader at a wavelength of 570 nm.[9][11]

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells. This data can be used to determine the IC50 of this compound for the specific cell line.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIK-294 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase (PI3K) p110δ isoform, with an IC50 of 10 nM. It exhibits significant selectivity over other Class I PI3K isoforms, with IC50 values of 10 µM for p110α, 0.49 µM for p110β, and 0.16 µM for p110γ. This selectivity makes this compound a valuable tool for investigating the specific roles of p110δ in various cellular processes, including cell signaling, proliferation, migration, and survival. The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer and inflammatory diseases, making it a key target for drug discovery.

These application notes provide recommended concentrations of this compound for various in vitro assays, along with detailed protocols for key experiments to guide researchers in their studies.

Data Presentation: Recommended this compound Concentrations

The optimal concentration of this compound will vary depending on the cell type, assay duration, and specific research question. The following table summarizes recommended concentration ranges based on published data and typical experimental conditions. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Assay TypeCell TypeConcentration RangeIncubation TimeNotes
Kinase Assay Purified p110δ1 nM - 100 nM20 minutesThe IC50 for p110δ is 10 nM. A range of concentrations around the IC50 should be tested.
Neutrophil Migration/Chemotaxis Primary Human Neutrophils1 µM - 10 µM30 minutes pre-incubationSignificant inhibition of CXCL8-induced migration has been observed in this range.
Akt Phosphorylation Inhibition (Western Blot) Primary Human Neutrophils10 µM2 minutes pre-treatmentEffective for reducing Akt phosphorylation. A time course and dose-response are recommended.
Cell Viability/Proliferation (e.g., MTT, CCK-8) Various Cancer Cell Lines100 nM - 50 µM24 - 72 hoursIC50 values can vary widely between cell lines. A broad concentration range is recommended for initial screening.
Neutrophil-Sperm Interaction Inhibition Bovine Neutrophils and Sperm≤10 nMNot specifiedThis compound was shown to be highly potent in this specific assay.[1]

Signaling Pathway

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the point of inhibition by this compound.

References

Application Notes: Characterization of the PI3K p110δ Inhibitor PIK-294 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and motility.[1] The Class I PI3K family consists of four isoforms: p110α, p110β, p110γ, and p110δ. While p110α and p110β are ubiquitously expressed, the p110δ isoform is predominantly found in hematopoietic cells. This selective expression makes p110δ a highly attractive therapeutic target for hematological malignancies, as well as inflammatory and autoimmune diseases.[2]

PIK-294 is a potent and highly selective inhibitor of the p110δ isoform.[3][4] It demonstrates a distinct selectivity profile, making it a valuable tool for investigating the specific roles of p110δ in cellular signaling and for preclinical drug development.[1][3] These application notes provide detailed protocols for characterizing the cellular activity of this compound by determining its half-maximal inhibitory concentration (IC50) for cell viability and by confirming its on-target effect through the analysis of downstream signaling pathways.

PI3K p110δ Signaling Pathway

Upon activation by upstream signals, such as B-cell receptor (BCR) or cytokine receptor engagement, p110δ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the regulation of key cellular functions like cell survival, proliferation, and metabolic programming. This compound selectively inhibits p110δ, thereby blocking the production of PIP3 and inhibiting downstream AKT signaling.

PI3K_p110_delta_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor BCR / Cytokine Receptor p110d_p85 PI3K (p110δ/p85) Receptor->p110d_p85 Activation PIP3 PIP3 p110d_p85->PIP3 Phosphorylation PIP2 PIP2 PIP2->p110d_p85 pAKT p-AKT (Active) PIP3->pAKT Activation AKT AKT AKT->pAKT Downstream Downstream Targets (mTOR, BAD, GSK3β) pAKT->Downstream Response Cell Proliferation, Survival, Growth Downstream->Response PIK294 This compound PIK294->p110d_p85 Inhibition Experimental_Workflow cluster_assays 4. Cellular Assays start Start: Select Hematopoietic Cell Line (e.g., SU-DHL-6) culture 1. Cell Culture Seed cells in 96-well plates start->culture prepare_compound 2. Compound Preparation Prepare serial dilutions of this compound culture->prepare_compound treat 3. Cell Treatment Incubate cells with this compound (e.g., 72 hours) prepare_compound->treat viability A) Cell Viability Assay (e.g., SRB Assay) treat->viability western B) Western Blot (for p-AKT) treat->western analyze_viability 5a. Data Analysis Measure absorbance, plot dose-response curve viability->analyze_viability analyze_western 5b. Data Analysis Image blot, quantify band intensity western->analyze_western calculate_ic50 6a. Result Calculate IC50 Value analyze_viability->calculate_ic50 confirm_inhibition 6b. Result Confirm p-AKT Reduction analyze_western->confirm_inhibition

References

Application of PIK-294 in Cancer Cell Line Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIK-294 is a potent and highly selective inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K). The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in a wide range of human cancers. The δ isoform of PI3K is primarily expressed in hematopoietic cells, making it a particularly attractive target for hematological malignancies. However, emerging research suggests a role for p110δ in solid tumors as well, sparking interest in the broader application of inhibitors like this compound in oncology research.

This document provides detailed application notes and experimental protocols for the use of this compound in cancer cell line studies, based on available research. It is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of this compound.

Mechanism of Action

This compound exerts its biological effects by competitively inhibiting the ATP-binding site of the p110δ catalytic subunit of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. The subsequent reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. By downregulating the PI3K/Akt signaling cascade, this compound can induce cell cycle arrest, inhibit proliferation, and promote apoptosis in cancer cells that are dependent on this pathway for their survival and growth.

Data Presentation: In Vitro Efficacy of this compound

The inhibitory activity of this compound has been characterized against various isoforms of Class I PI3K. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound.

PI3K IsoformIC50 (nM)Selectivity vs. p110δ
p110α10,0001000-fold
p110β49049-fold
p110γ16016-fold
p110δ 10 -

Data compiled from publicly available sources.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the PI3K/Akt signaling pathway targeted by this compound and a general workflow for assessing its in vitro anti-cancer activity.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110δ) RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP ADP PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis PIK294 This compound PIK294->PI3K

PI3K/Akt Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_0 In Vitro Assessment Cell_Culture Cancer Cell Line Culture Treatment Treatment with This compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot Western Blot Analysis (p-Akt, cleaved PARP) Treatment->Western_Blot Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Apoptosis_Assay->Data_Analysis

General Experimental Workflow for this compound Evaluation.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic or growth-inhibitory effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from a concentrated stock solution. It is recommended to perform a wide range of concentrations initially (e.g., 0.01 µM to 100 µM) to determine the IC50.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well.

    • Gently pipette up and down to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

Western Blot Analysis for Akt Phosphorylation

This protocol is used to assess the effect of this compound on the PI3K/Akt signaling pathway by measuring the phosphorylation of Akt.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound (stock solution in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, and anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 2, 6, or 24 hours).

    • Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with anti-total-Akt and then anti-β-actin antibodies to ensure equal loading.

Conclusion

This compound is a valuable research tool for investigating the role of the p110δ isoform of PI3K in cancer. The protocols provided here offer a framework for assessing its in vitro efficacy and mechanism of action in various cancer cell lines. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Further investigation into the efficacy of this compound in a broader range of solid tumor models is warranted to fully elucidate its therapeutic potential in oncology.

Troubleshooting & Optimization

Pik-294 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of PIK-294.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K).[1][2][3] Its mechanism of action involves binding to the ATP-binding site of the p110δ catalytic subunit, thereby blocking the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This disruption of the PI3K signaling pathway plays a crucial role in cellular processes such as cell growth, proliferation, survival, and migration.[4][5]

PI3K/Akt Signaling Pathway Inhibition by this compound

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110δ) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Downstream Downstream Cellular Responses (Growth, Proliferation, Survival) mTOR->Downstream PIK294 This compound PIK294->PI3K Inhibition Troubleshooting_Workflow Start Start: this compound powder will not dissolve CheckSolvent Is the DMSO fresh and anhydrous? Start->CheckSolvent UseFreshDMSO Action: Use a new, sealed vial of DMSO CheckSolvent->UseFreshDMSO No ApplyEnergy Have you tried sonication or gentle warming (37°C)? CheckSolvent->ApplyEnergy Yes UseFreshDMSO->CheckSolvent DoSonication Action: Sonicate or warm the solution gently ApplyEnergy->DoSonication No CheckConcentration Is the target concentration below 90 mg/mL? ApplyEnergy->CheckConcentration Yes DoSonication->ApplyEnergy Dilute Action: Recalculate and add more DMSO to dilute CheckConcentration->Dilute No Success Result: Solution should be clear CheckConcentration->Success Yes Dilute->CheckConcentration Experimental_Workflow cluster_prep Solution Preparation Powder This compound Powder StockSolution Stock Solution (e.g., 100 mM in DMSO) Powder->StockSolution DMSO Anhydrous DMSO DMSO->StockSolution WorkingSolution Final Working Solution (e.g., 1-10 µM in Media) StockSolution->WorkingSolution Dilute in Culture Media Assay Cell-Based Assay WorkingSolution->Assay

References

Pik-294 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Pik-294, a potent and selective PI3K p110δ inhibitor.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A: this compound powder should be stored at -20°C for long-term use, where it can remain stable for up to 3 years.[1][2] For shorter periods, it can be stored at 4°C for up to 2 years.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][3][4] It is highly soluble in DMSO, with concentrations of up to 100 mg/mL being reported.[1] It is crucial to use fresh, anhydrous DMSO as the presence of moisture can reduce solubility.[3]

Q3: How should I store this compound stock solutions?

A: this compound stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[1][3] For long-term storage, these aliquots should be kept at -80°C and are stable for up to 2 years.[1] For shorter-term storage of up to 1 month, -20°C is suitable.[1][3]

Q4: Is this compound soluble in aqueous solutions?

A: this compound is practically insoluble in water and ethanol.[3][5] When preparing working solutions for cell-based assays, it is recommended to first make a high-concentration stock in DMSO and then dilute this stock into the aqueous culture medium. Ensure the final DMSO concentration is low (typically ≤0.1%) to avoid solvent-induced cellular toxicity.

Troubleshooting Guide

Issue Possible Cause Solution
Precipitation observed when diluting DMSO stock in aqueous buffer. The concentration of this compound in the final aqueous solution is above its solubility limit.- Increase the final volume of the aqueous buffer to lower the final concentration of this compound.- Perform serial dilutions of the DMSO stock in DMSO first, before adding to the aqueous buffer.- Ensure the DMSO concentration in the final aqueous solution is not too high, as this can also promote precipitation of the compound.
Inconsistent experimental results. - Improper storage and handling leading to degradation of this compound.- Repeated freeze-thaw cycles of the stock solution.- Always store the solid compound and stock solutions at the recommended temperatures.- Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.- Prepare fresh dilutions from a new aliquot for each experiment.
Difficulty dissolving this compound powder in DMSO. - The DMSO may have absorbed moisture.- The concentration being prepared is too high.- Use a fresh, unopened bottle of anhydrous, high-purity DMSO.- Gently warm the solution and use sonication to aid dissolution.[2]

Data Summary Tables

Table 1: this compound Storage Conditions and Stability

Form Storage Temperature Duration Source
Solid Powder-20°C3 years[1][2]
Solid Powder4°C2 years[1]
In Solvent (DMSO)-80°C2 years[1]
In Solvent (DMSO)-20°C1 year[1]
In Solvent (DMSO)-20°C1 month[3]

Table 2: this compound Solubility

Solvent Solubility Source
DMSO91 - 100 mg/mL (approx. 186 - 204 mM)[1][2][3]
DMF30 mg/mL[4]
EthanolInsoluble (<1 mg/mL)[3][4][5]
WaterInsoluble (<1 mg/mL)[3][5]
DMSO:PBS (pH 7.2) (1:6)0.14 mg/mL[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • Vortex the tube until the powder is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: General Procedure for Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.

  • Materials: this compound, HPLC-grade solvents (acetonitrile, water), acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), oxidizing agents (e.g., 3% H₂O₂), and a photostability chamber.

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C). Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

    • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at room temperature. Collect samples at various time points. Neutralize the samples before analysis.

    • Oxidative Degradation: Dissolve this compound in a solution containing 3% H₂O₂ and incubate at room temperature. Collect samples at various time points.

    • Thermal Degradation: Store solid this compound powder and a solution of this compound in a suitable solvent in an oven at an elevated temperature (e.g., 70°C). Collect samples at various time points.

    • Photostability: Expose solid this compound powder and a solution of this compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). Protect a control sample from light.

    • Analysis: Analyze all samples using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Visualizations

Pik294_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Pik294 This compound Pik294->PI3K Inhibition PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth

Caption: PI3K Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A This compound Stock Solution B Working Dilutions A->B C Cell-based or Enzymatic Assay B->C D Data Acquisition C->D E Data Analysis D->E

Caption: General Experimental Workflow for this compound.

Logical_Relationship A Is this compound soluble in the chosen solvent? B Yes A->B C No A->C D Proceed with experiment B->D E Choose an alternative solvent (e.g., DMSO) C->E F Consult solubility data E->F

Caption: Solvent Selection Logic for this compound Experiments.

References

Potential off-target effects of Pik-294

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of Pik-294. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent inhibitor of the phosphoinositide 3-kinase (PI3K) catalytic subunit p110δ.[1][2][3][4] Its primary mechanism of action is the inhibition of this kinase, which plays a crucial role in various cellular signaling pathways, including the PI3K/Akt/mTOR pathway.[1]

Q2: What is the known kinase selectivity profile of this compound?

This compound shows selectivity for the p110δ isoform of PI3K. However, it also exhibits inhibitory activity against other Class I PI3K isoforms at higher concentrations. Publicly available data on its selectivity against a broad panel of kinases is limited.[5] It has been reported to be selective for PI3K p110 subunit isoforms over DNA-PK, mTOR, and eight unspecified tyrosine kinases.[1][2]

Q3: Are there any known off-target effects of this compound?

While specific off-target effects of this compound are not extensively documented in publicly available literature, its activity against other PI3K isoforms (p110α, p110β, and p110γ) can be considered off-target effects depending on the experimental context and the desired specificity for p110δ. Inhibition of these other isoforms could lead to unintended biological consequences.

Q4: How can I assess the potential off-target effects of this compound in my experiments?

To assess off-target effects, it is recommended to:

  • Perform a kinase screen: Profile this compound against a broad panel of kinases to identify potential off-target interactions.

  • Use a structurally unrelated p110δ inhibitor: Compare the phenotype observed with this compound to that of another selective p110δ inhibitor with a different chemical scaffold.

  • Rescue experiments: If a specific off-target is suspected, overexpressing a drug-resistant mutant of that target may rescue the observed phenotype.

  • Dose-response analysis: Use the lowest effective concentration of this compound to minimize the likelihood of engaging off-targets.

Q5: I am observing unexpected results in my cell-based assay. Could this be due to off-target effects of this compound?

Unexpected results could stem from off-target effects, especially at higher concentrations. Consider the following troubleshooting steps:

  • Confirm compound identity and purity: Ensure the integrity of your this compound stock.

  • Titrate the compound: Determine the minimal concentration required to inhibit p110δ in your system to reduce the risk of off-target activity.

  • Include appropriate controls: Use a negative control (e.g., a structurally similar but inactive molecule) and a positive control (e.g., another known p110δ inhibitor).

  • Consult the literature: Review studies that have used this compound in similar experimental systems to see if comparable observations have been reported.

Data Presentation

Table 1: Inhibitory Activity (IC50) of this compound against PI3K Isoforms

PI3K IsoformIC50 (nM)Reference
p110α10,000[1][2][4]
p110β490[1][2][4]
p110δ10[1][2][4]
p110γ160[1][2][4]

Experimental Protocols

Biochemical Kinase Selectivity Assay (General Methodology)

This protocol describes a general method for assessing the selectivity of a kinase inhibitor like this compound against a panel of purified kinases.

  • Kinase Panel Selection: A diverse panel of purified protein and lipid kinases is chosen for screening.

  • Compound Preparation: this compound is serially diluted in an appropriate solvent (e.g., DMSO) to create a range of concentrations for IC50 determination.

  • Assay Reaction:

    • For each kinase, a reaction mixture is prepared containing the kinase, a specific substrate (peptide or protein), and ATP.

    • This compound at various concentrations is added to the reaction mixtures.

    • A control reaction without the inhibitor (or with vehicle only) is included.

  • Incubation: The reactions are incubated at a controlled temperature for a specific period to allow for substrate phosphorylation.

  • Detection: The extent of substrate phosphorylation is measured. Common detection methods include:

    • Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

    • Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.

  • Data Analysis:

    • The percentage of kinase activity inhibition is calculated for each concentration of this compound.

    • The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by fitting the data to a dose-response curve.

Visualizations

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110δ) RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Pik294 This compound Pik294->PI3K Inhibition

Caption: PI3K signaling pathway and the inhibitory action of this compound.

experimental_workflow start Start: Hypothesis of Off-Target Effect kinase_screen Kinase Selectivity Screening start->kinase_screen cell_assay Cell-Based Assay with Unrelated Inhibitor start->cell_assay dose_response Dose-Response Analysis start->dose_response analyze Analyze and Compare Results kinase_screen->analyze cell_assay->analyze dose_response->analyze rescue_exp Rescue Experiment conclusion Conclusion on Off-Target Effect rescue_exp->conclusion analyze->rescue_exp If off-target is identified analyze->conclusion If results are consistent

Caption: Workflow for investigating potential off-target effects.

References

Technical Support Center: Pik-294 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pik-294 in cell line-based cytotoxicity assessments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) p110δ isoform. Its high selectivity for the δ isoform over other class I PI3K isoforms (α, β, and γ) makes it a valuable tool for investigating the specific roles of p110δ in cellular processes. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. By inhibiting p110δ, this compound can modulate these processes, leading to anti-proliferative and cytotoxic effects in cell types where this isoform is predominantly expressed or plays a key role.

Q2: In which cell lines is this compound expected to be most effective?

The cytotoxic and anti-proliferative effects of this compound are expected to be most pronounced in cell lines that are highly dependent on the PI3K p110δ signaling pathway. This is often the case in various hematological malignancies, such as certain types of leukemia and lymphoma, where p110δ is a key driver of cell survival and proliferation. The expression and functional importance of p110δ can vary significantly across different cancer types and even between cell lines derived from the same cancer. Therefore, it is crucial to assess the expression and activity of PI3K isoforms in the cell line of interest before initiating experiments.

Q3: What are the recommended starting concentrations for this compound in a cytotoxicity assay?

Based on its in vitro activity against the p110δ isoform (IC50 = 10 nM), initial dose-response experiments for cytotoxicity assessment could start from a low nanomolar range and extend to the micromolar range (e.g., 1 nM to 10 µM). In functional assays, such as neutrophil migration, concentrations of 1 µM and 10 µM have been utilized. A broad concentration range is recommended for initial screening to determine the optimal concentration for the specific cell line and experimental conditions.

Quantitative Data Summary

Researchers are encouraged to perform dose-response studies to determine the IC50 value of this compound in their specific cell line of interest. The table below serves as a template for summarizing such empirical data.

Cell LineCancer TypeThis compound IC50 (µM)AssayExposure Time (hrs)Notes
Example: JurkatT-cell LeukemiaData not availableMTT72Highly dependent on PI3K/Akt pathway
Example: MCF-7Breast CancerData not availableLDH48PI3K pathway is often activated
Example: A549Lung CancerData not availableApoptosis72Variable PI3K isoform expression

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This protocol provides a method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Commercially available LDH cytotoxicity assay kit

  • Multichannel pipette

  • Microplate reader (wavelength specified by the kit manufacturer)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes).

  • Supernatant Transfer: Carefully transfer a specific volume of the cell culture supernatant (as per the kit instructions) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control (cells lysed with a detergent provided in the kit).

Visualizations

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Pik294 This compound Pik294->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Cytotoxicity_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adherence Allow cells to adhere overnight seed_cells->adherence prepare_pik294 Prepare serial dilutions of this compound adherence->prepare_pik294 treat_cells Treat cells with This compound prepare_pik294->treat_cells incubate Incubate for desired time (24-72h) treat_cells->incubate assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate->assay read_plate Read absorbance on microplate reader assay->read_plate analyze Analyze data and calculate IC50 read_plate->analyze end End analyze->end

Caption: General experimental workflow for assessing this compound cytotoxicity.

Troubleshooting_Guide cluster_high_variability Troubleshooting High Variability cluster_no_effect Troubleshooting No Effect cluster_low_signal Troubleshooting Low Signal start Unexpected Results? high_variability High variability between replicates? start->high_variability Yes no_effect No cytotoxic effect observed? start->no_effect No pipetting_error Check pipetting technique and calibration high_variability->pipetting_error low_signal Low signal in control wells? no_effect->low_signal Yes concentration Increase this compound concentration or exposure time no_effect->concentration cell_density Optimize cell seeding density low_signal->cell_density cell_clumping Ensure single-cell suspension before seeding pipetting_error->cell_clumping edge_effects Avoid using outer wells of the plate cell_clumping->edge_effects cell_line Confirm p110δ expression and pathway dependence concentration->cell_line compound_activity Verify activity of This compound stock cell_line->compound_activity incubation_time Check incubation time for assay cell_density->incubation_time reagent_quality Ensure quality and proper storage of assay reagents incubation_time->reagent_quality

Caption: Troubleshooting guide for common issues in this compound cytotoxicity assays.

Technical Support Center: PI3K Inhibitors in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with PI3K inhibitors, such as PIK-294 and similar compounds, in in vitro experiments, particularly concerning the impact of serum.

Frequently Asked Questions (FAQs)

Q1: My PI3K inhibitor shows reduced potency in the presence of serum. Why is this happening?

A1: This is a common observation and can be attributed to several factors:

  • Protein Binding: Many small molecule inhibitors, including PI3K inhibitors like Pictilisib (GDC-0941), can bind to proteins present in serum, most notably Human Serum Albumin (HSA).[1] This binding sequesters the inhibitor, reducing its free concentration and thus its availability to interact with its target, PI3K.

  • Growth Factors in Serum: Serum is a complex mixture containing numerous growth factors (e.g., insulin, IGF-1) that actively stimulate the PI3K/AKT/mTOR pathway.[2][3] This heightened pathway activation can create a competitive environment, requiring higher concentrations of the inhibitor to achieve the same level of pathway suppression.

  • Serum-Mediated Resistance Mechanisms: Prolonged exposure to serum growth factors can sometimes lead to the activation of compensatory signaling pathways that bypass the effect of the PI3K inhibitor.[4]

Q2: How can I confirm if my PI3K inhibitor is binding to serum proteins?

A2: Several biophysical techniques can be employed to determine and quantify the binding of your inhibitor to serum proteins:

  • Fluorescence Quenching: This method can be used to study the interaction between a drug and a protein, such as an inhibitor binding to Human Serum Albumin (HSA).[1]

  • Molecular Docking and Molecular Dynamics Simulations: These computational methods can predict and analyze the binding site and interaction forces between the inhibitor and serum proteins.[1]

  • Equilibrium Dialysis or Ultrafiltration: These techniques can be used to separate the protein-bound inhibitor from the free inhibitor, allowing for the quantification of the bound fraction.

Q3: What is the general mechanism of action of PI3K inhibitors?

A3: PI3K inhibitors act by blocking the activity of phosphoinositide 3-kinases (PI3Ks). PI3Ks are a family of enzymes that play a crucial role in the PI3K/AKT/mTOR signaling pathway, which is vital for cell growth, proliferation, survival, and metabolism.[2][5][6] By inhibiting PI3K, these compounds prevent the phosphorylation of PIP2 to PIP3, a critical step in the activation of downstream effectors like AKT.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for my PI3K inhibitor in different experiments.
  • Possible Cause: Variation in serum concentration or lot-to-lot variability of serum.

  • Troubleshooting Steps:

    • Standardize Serum Concentration: Ensure you are using the exact same concentration of serum across all experiments.

    • Use a Single Serum Lot: For a given set of experiments, use serum from the same lot to minimize variability in growth factor and protein composition.

    • Serum-Free Conditions: As a control, perform the assay in serum-free or serum-starved conditions to establish a baseline IC50 value for your inhibitor.[7] Note that serum withdrawal itself can impact the PI3K pathway.[7][8]

    • Consider Serum-Reduced Media: If serum-free conditions are not suitable for your cells, consider using a reduced-serum medium.

Problem 2: My PI3K inhibitor is not showing any effect, even at high concentrations.
  • Possible Cause 1: High level of PI3K pathway activation due to serum.

  • Troubleshooting Steps:

    • Serum Starvation: Prior to adding the inhibitor, serum-starve your cells for a period (e.g., 4-24 hours) to reduce the basal activity of the PI3K pathway.[7]

    • Test in Serum-Free Media: Perform a dose-response experiment in the complete absence of serum to determine the inhibitor's intrinsic potency.

  • Possible Cause 2: The cell line used is resistant to PI3K inhibition.

  • Troubleshooting Steps:

    • Cell Line Characterization: Verify the PI3K pathway status in your cell line (e.g., check for PTEN loss or PIK3CA mutations), as this can influence sensitivity to inhibitors.[4]

    • Use a Sensitive Control Cell Line: Test your inhibitor on a cell line known to be sensitive to PI3K inhibition to confirm the compound's activity.

Experimental Protocols

Protocol: Assessing PI3K Pathway Activity via Western Blotting

This protocol allows for the qualitative assessment of PI3K pathway inhibition by measuring the phosphorylation status of downstream targets like AKT.

  • Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

  • Serum Starvation (Optional but Recommended): The following day, replace the growth medium with a serum-free medium and incubate for 4-24 hours.

  • Inhibitor Treatment: Treat the cells with your PI3K inhibitor at various concentrations for the desired time period (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).

  • Serum Stimulation: For experiments investigating the effect of serum, stimulate the cells with serum or a specific growth factor (e.g., 100 nM insulin) for a short period (e.g., 15-30 minutes) before cell lysis.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against phospho-AKT (e.g., at Ser473 or Thr308) and total AKT overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the phospho-AKT signal to the total AKT signal.

Quantitative Data Summary

Table 1: Impact of Serum on the IC50 of a Hypothetical PI3K Inhibitor (this compound)

ConditionIC50 (nM)Fold Change
Serum-Free50-
2% FBS2004x
10% FBS100020x

This table illustrates a common trend where the apparent potency (IC50) of a PI3K inhibitor decreases as the concentration of fetal bovine serum (FBS) increases.

Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor (e.g., in Serum) GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 generates AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Downstream Cell Growth, Survival, Proliferation mTORC1->Downstream PIK294 This compound (PI3K Inhibitor) PIK294->PI3K inhibits BoundInhibitor Inactive Complex PIK294->BoundInhibitor SerumProtein Serum Protein (e.g., Albumin) SerumProtein->PIK294 binds SerumProtein->BoundInhibitor

Caption: PI3K/AKT/mTOR signaling pathway and points of interference.

Experimental_Workflow Start Seed Cells SerumStarve Serum Starve (Optional) Start->SerumStarve Treat Treat with PI3K Inhibitor (e.g., this compound) SerumStarve->Treat Stimulate Stimulate with Serum/ Growth Factor Treat->Stimulate Lyse Cell Lysis Stimulate->Lyse Analyze Western Blot for p-AKT / Total AKT Lyse->Analyze End Analyze Results Analyze->End

Caption: Workflow for assessing PI3K inhibitor activity.

Troubleshooting_Logic Problem Reduced Inhibitor Potency in Serum? CheckSerum Is Serum Concentration Consistent? Problem->CheckSerum Yes SerumFree Test in Serum-Free Conditions Problem->SerumFree Unsure CheckBinding Investigate Serum Protein Binding CheckSerum->CheckBinding Yes Standardize Standardize Serum Lot and Concentration CheckSerum->Standardize No Understand Acknowledge Binding Effect on Potency CheckBinding->Understand Baseline Establish Baseline IC50 SerumFree->Baseline

Caption: Troubleshooting logic for reduced inhibitor potency.

References

Long-term stability of Pik-294 in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term stability of the PI3K inhibitor Pik-294 when stored in Dimethyl Sulfoxide (DMSO) at -20°C. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound in DMSO?

Q2: How long can I expect a this compound DMSO stock solution to be stable at -20°C?

Based on stability data for other PI3K inhibitors, a DMSO stock solution of this compound stored at -20°C can be expected to be stable for up to 3 months without significant loss of potency.[1][2] However, it is crucial to perform periodic quality control checks, especially for long-term studies.

Q3: What are the potential signs of this compound degradation in a DMSO stock solution?

Visual signs of degradation can include color change or the appearance of precipitates. However, chemical degradation can occur without any visible changes.[4] The most reliable way to assess the stability of your this compound stock is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to check for the appearance of degradation products and to quantify the parent compound.

Q4: Can repeated freeze-thaw cycles affect the stability of my this compound stock?

Yes, repeated freeze-thaw cycles are strongly discouraged for DMSO stock solutions of small molecules.[1][2][3] This can introduce moisture and accelerate degradation. It is highly recommended to aliquot the stock solution into single-use volumes.

Q5: Is the water content in DMSO a concern for the stability of this compound?

Yes, DMSO is hygroscopic and can absorb moisture from the atmosphere, which can potentially lead to hydrolysis of the stored compound.[5] It is recommended to use anhydrous or high-purity DMSO for preparing stock solutions and to handle it in a low-humidity environment.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results using an older this compound DMSO stock. Compound degradation due to improper storage or prolonged storage time.1. Prepare a fresh stock solution of this compound in high-purity DMSO.2. Perform a quality control check on the old stock using HPLC or a similar analytical method to assess its integrity.3. Always include a positive control with a freshly prepared compound in your experiments for comparison.
Precipitate observed in the this compound DMSO stock after thawing. The compound may have low solubility at -20°C or has precipitated out of solution.1. Gently warm the vial to 37°C and vortex or sonicate to redissolve the compound.[6]2. If the precipitate persists, it may indicate degradation or insolubility. Consider preparing a fresh, lower concentration stock solution.
Loss of biological activity of this compound in cell-based assays. The compound may have degraded, or the stock solution concentration may be inaccurate.1. Verify the concentration of the stock solution using a spectrophotometric or analytical method.2. Test the activity of a freshly prepared this compound stock in parallel with the old stock.3. Ensure that the final concentration of DMSO in the cell culture medium is not exceeding cytotoxic levels (typically <0.5%).

Data on Analogous PI3K Inhibitors

While specific quantitative long-term stability data for this compound is unavailable, the following table summarizes the storage recommendations for other well-known PI3K inhibitors. This information can serve as a general guideline.

CompoundTarget(s)Recommended Storage in DMSOStability in SolutionSource
LY294002 PI3K-20°C, desiccatedUse within 3 months[1]
ZSTK474 Pan-PI3K-20°C, desiccatedUse within 3 months[2]
PI-103 PI3K, mTOR-20°CUp to 3 months[6]
CH5132799 Class I PI3K-20°CUse within 1 month[3]

Experimental Protocols

Protocol: Assessment of this compound Stability in DMSO by HPLC

This protocol outlines a general method to assess the stability of a this compound stock solution in DMSO over time.

  • Preparation of Stock Solution:

    • Dissolve a known weight of this compound powder in anhydrous DMSO to a final concentration of 10 mM.

    • Aliquot the stock solution into multiple small-volume, amber vials to minimize light exposure and freeze-thaw cycles.

    • Store the aliquots at -20°C.

  • Time-Point Analysis:

    • At designated time points (e.g., T=0, 1 month, 2 months, 3 months, 6 months), remove one aliquot from storage.

    • Allow the aliquot to thaw completely at room temperature.

  • HPLC Analysis:

    • Dilute the thawed stock solution to an appropriate concentration for HPLC analysis with a suitable mobile phase.

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Monitor the elution profile using a UV detector at a wavelength appropriate for this compound.

  • Data Analysis:

    • At T=0, identify the peak corresponding to intact this compound and determine its retention time and peak area.

    • At subsequent time points, compare the chromatogram to the T=0 sample.

    • Calculate the percentage of this compound remaining by comparing the peak area of the parent compound to the initial peak area.

    • Look for the appearance of new peaks, which may indicate degradation products.

Visualizations

Signaling Pathway and Experimental Workflow

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Pik294 This compound Pik294->PI3K Inhibition

Caption: PI3K signaling pathway and the inhibitory action of this compound.

Stability_Workflow cluster_prep 1. Sample Preparation cluster_storage 2. Storage cluster_analysis 3. Time-Point Analysis cluster_conclusion 4. Conclusion Prep Prepare this compound in DMSO (10 mM) Aliquot Aliquot into single-use vials Prep->Aliquot Store Store aliquots at -20°C Aliquot->Store Timepoints Thaw one aliquot at T=0, 1, 2, 3, 6 months Store->Timepoints HPLC Analyze by HPLC Timepoints->HPLC Data Compare peak area to T=0 & check for new peaks HPLC->Data Conclusion Determine stability and shelf-life Data->Conclusion

Caption: Experimental workflow for assessing the stability of this compound in DMSO.

References

Validation & Comparative

A Comparative Guide to PI3Kδ/γ Inhibition: Duvelisib vs. an Alternative Compound

Author: BenchChem Technical Support Team. Date: November 2025

An important note on the selected compound for comparison: Initial searches for "Pik-294" yielded limited publicly available data, making a comprehensive comparison with the well-documented PI3Kδ/γ inhibitor duvelisib challenging. One source described this compound as a highly selective p110δ inhibitor. To provide a thorough comparative analysis as requested, this guide will focus on a well-characterized pan-class I PI3K inhibitor, pictilisib (GDC-0941) , as a relevant alternative. Pictilisib exhibits potent inhibitory activity against PI3Kα and PI3Kδ isoforms, with more moderate effects on PI3Kβ and PI3Kγ, allowing for a meaningful comparison with the dual δ/γ inhibitor, duvelisib.

This guide offers an objective comparison of duvelisib and pictilisib, presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Duvelisib and Pictilisib

Duvelisib is an oral inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K). These isoforms are primarily expressed in hematopoietic cells and play a crucial role in the proliferation, survival, and migration of both normal and malignant B-cells. By targeting both PI3Kδ and PI3Kγ, duvelisib not only directly impacts malignant B-cells but also modulates the tumor microenvironment. It is approved for the treatment of certain hematologic malignancies.

Pictilisib (GDC-0941) is a potent, orally bioavailable pan-class I PI3K inhibitor. It strongly inhibits PI3Kα and PI3Kδ and has moderate activity against PI3Kβ and PI3Kγ. Its broader spectrum of inhibition makes it a subject of investigation in a variety of solid tumors, particularly those with mutations in the PI3K pathway.

Mechanism of Action: The PI3K Signaling Pathway

The PI3K signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. The binding of growth factors to receptor tyrosine kinases (RTKs) or the activation of G-protein coupled receptors (GPCRs) triggers the activation of Class I PI3Ks. These enzymes then phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1, which in turn modulate the activity of numerous other proteins involved in cellular function.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activates GPCR GPCR GPCR->PI3K Activates PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates PI3K->PIP2 Phosphorylates AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Processes Cell Growth, Proliferation, Survival mTORC1->Cell_Processes Promotes

Caption: The PI3K signaling pathway.

Comparative Performance Data

The following tables summarize the key quantitative data for duvelisib and pictilisib based on publicly available experimental findings.

Table 1: Biochemical Activity (IC50 values)
InhibitorPI3Kα (nM)PI3Kβ (nM)PI3Kδ (nM)PI3Kγ (nM)
Duvelisib --Potent InhibitionPotent Inhibition
Pictilisib (GDC-0941) 3[1][2][3]33[1][3]3[1][2][3]75[1][3]

Note: Specific IC50 values for duvelisib against each isoform are not consistently reported in the same format as for pictilisib, but it is well-established as a potent dual inhibitor of the δ and γ isoforms.

Table 2: Cellular Activity
InhibitorCell LineAssayEndpointIC50 / EC50
Duvelisib Malignant B-cellsProliferationInhibition of cell growthVaries by cell line
T-cell lymphoma linesCell ViabilityCell killingVaries by cell line
Pictilisib (GDC-0941) U87MG (Glioblastoma)ProliferationInhibition of cell growth0.95 µM[2]
A2780 (Ovarian)ProliferationInhibition of cell growth0.14 µM[2]
PC3 (Prostate)ProliferationInhibition of cell growth0.28 µM[2]
MDA-MB-361 (Breast)ProliferationInhibition of cell growth0.72 µM[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Biochemical Kinase Assay (for IC50 determination)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of a specific PI3K isoform.

Biochemical_Assay_Workflow start Start reagents Prepare reaction mix: - Purified PI3K isoform - Lipid substrate (PIP2) - ATP (radiolabeled or for detection system) start->reagents inhibitor Add varying concentrations of inhibitor (e.g., Duvelisib or Pictilisib) reagents->inhibitor incubation Incubate at room temperature to allow kinase reaction inhibitor->incubation stop_reaction Stop the reaction incubation->stop_reaction detection Detect phosphorylated product (PIP3) (e.g., radiography, fluorescence, luminescence) stop_reaction->detection analysis Calculate IC50 values detection->analysis end End analysis->end Xenograft_Model_Workflow start Start implantation Implant human tumor cells subcutaneously into immunocompromised mice start->implantation tumor_growth Allow tumors to grow to a palpable size implantation->tumor_growth randomization Randomize mice into treatment and control groups tumor_growth->randomization treatment Administer inhibitor (e.g., Duvelisib or Pictilisib) or vehicle control orally randomization->treatment monitoring Monitor tumor volume and body weight regularly treatment->monitoring endpoint Continue treatment until predefined endpoint (e.g., tumor size, study duration) monitoring->endpoint analysis Analyze tumor growth inhibition and assess toxicity endpoint->analysis end End analysis->end

References

A Comparative Guide to PIK-294 and PIK-293: Potency and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in oncology, immunology, and cell signaling, the selection of a potent and selective kinase inhibitor is paramount for robust experimental outcomes. This guide provides a detailed comparison of two widely used phosphoinositide 3-kinase (PI3K) inhibitors, PIK-294 and its parent compound, PIK-293. We present a comprehensive analysis of their potency and selectivity, supported by experimental data and protocols, to aid researchers in making an informed choice for their specific applications.

At a Glance: Potency and Selectivity

This compound emerges as a significantly more potent and selective inhibitor of the p110δ isoform of PI3K compared to its predecessor, PIK-293. Quantitative data reveals that this compound is 20- to 60-fold more potent than PIK-293, establishing it as one of the most powerful p110δ-selective inhibitors reported.[1][2]

The following table summarizes the half-maximal inhibitory concentration (IC50) values for both compounds against various kinases, providing a clear comparison of their potency and selectivity profiles.

Target KinaseThis compound IC50PIK-293 IC50Fold Difference (PIK-293/PIK-294)
PI3K p110δ ~10 nM [3][4]240 nM [2]~24
PI3K p110α~10 µM[4]~100 µM~10
PI3K p110β~0.49 µM[4]~10 µM~20
PI3K p110γ~0.16 µM[4]~25 µM~156
DNA-PK48 µM[1]Not Reported-
mTOR>50 µM[1]Not Reported-

Note: IC50 values can vary slightly between different experimental setups. The data presented is a synthesis of reported values for comparative purposes.

Key Insights from the Data:

  • p110δ Potency: this compound exhibits nanomolar potency against p110δ, making it a highly effective inhibitor for studies focused on this specific isoform.[3][4]

  • Isoform Selectivity: While both compounds are most potent against the δ isoform, this compound demonstrates a more favorable selectivity profile. It is approximately 1000-fold more selective for p110δ over p110α, whereas PIK-293 is about 500-fold selective.[2][3]

  • Off-Target Activity: this compound shows weak inhibition of DNA-PK and mTOR at high micromolar concentrations, suggesting minimal off-target effects on these kinases at concentrations typically used to inhibit p110δ.[1]

Visualizing the Mechanism: The PI3K/Akt/mTOR Signaling Pathway

Both this compound and PIK-293 exert their effects by inhibiting PI3K, a critical node in the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1][3][5][6] Dysregulation of this pathway is a common feature in many cancers.[5] The diagram below illustrates the central role of PI3K in this signaling cascade.

PI3K_Pathway PI3K/Akt/mTOR Signaling Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/Akt/mTOR signaling cascade.

Experimental Protocols

The determination of IC50 values is a critical step in characterizing the potency of an inhibitor. Below is a detailed methodology for a typical in vitro kinase assay used to assess the inhibitory activity of compounds like this compound and PIK-293.

In Vitro Kinase Inhibition Assay for IC50 Determination

Objective: To determine the concentration of an inhibitor that reduces the activity of a target kinase by 50%.

Materials:

  • Recombinant Kinase (e.g., p110δ)

  • Kinase-specific substrate (e.g., a peptide or lipid like PIP2)

  • [γ-³²P]ATP or fluorescently labeled ATP analog

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂, 100 µM EDTA)[7]

  • Inhibitor compounds (this compound, PIK-293) at various concentrations

  • 96-well or 384-well plates

  • Scintillation counter or fluorescence plate reader

  • Phosphocellulose paper or other capture membrane

Workflow Diagram:

Kinase_Assay_Workflow Workflow for In Vitro Kinase Inhibition Assay Start Start PrepInhibitor Prepare serial dilutions of inhibitor Start->PrepInhibitor AddComponents Add kinase, substrate, and inhibitor to plate wells PrepInhibitor->AddComponents InitiateRxn Initiate reaction by adding ATP (radiolabeled or fluorescent) AddComponents->InitiateRxn Incubate Incubate at a controlled temperature (e.g., 30°C) InitiateRxn->Incubate StopRxn Stop the reaction Incubate->StopRxn Capture Capture phosphorylated substrate on membrane StopRxn->Capture Wash Wash to remove unincorporated ATP Capture->Wash Measure Measure signal (radioactivity or fluorescence) Wash->Measure Analyze Analyze data and calculate IC50 values Measure->Analyze End End Analyze->End

Caption: A typical workflow for determining kinase inhibitor IC50 values.

Procedure:

  • Inhibitor Preparation: Prepare a series of dilutions of this compound and PIK-293 in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a multi-well plate, add the kinase reaction buffer, the recombinant kinase, and the substrate.

  • Inhibitor Addition: Add the diluted inhibitors to the respective wells. Include control wells with no inhibitor.

  • Reaction Initiation: Start the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).[8]

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.[7]

  • Reaction Termination: Stop the reaction by adding a strong acid (e.g., HCl) or a chelating agent (e.g., EDTA).[8]

  • Substrate Capture: Spot the reaction mixture onto a phosphocellulose membrane. The phosphorylated substrate will bind to the membrane.

  • Washing: Wash the membranes extensively to remove any unincorporated [γ-³²P]ATP.

  • Signal Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

Conclusion

The experimental data clearly indicates that this compound is a superior inhibitor compared to PIK-293 in terms of both potency and selectivity for the p110δ isoform of PI3K. Its high potency allows for use at lower concentrations, minimizing the potential for off-target effects. For researchers investigating the specific role of p110δ in cellular processes or disease models, this compound is the more suitable tool compound. However, the choice of inhibitor should always be guided by the specific experimental context and goals.

References

Comparative Analysis of Pik-294 and AS-605240: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitors, particularly those targeting the phosphoinositide 3-kinase (PI3K) pathway, Pik-294 and AS-605240 have emerged as important research tools. Both are potent inhibitors of Class I PI3K isoforms, playing crucial roles in cellular processes such as proliferation, survival, and migration. This guide provides a comprehensive comparative analysis of this compound and AS-605240, presenting their biochemical and cellular activities, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate inhibitor for their studies.

Biochemical Potency and Isoform Selectivity

The primary distinction between this compound and AS-605240 lies in their selectivity profiles against the four Class I PI3K isoforms: α, β, γ, and δ. AS-605240 is a notably potent and selective inhibitor of PI3Kγ, an isoform predominantly expressed in hematopoietic cells and implicated in inflammatory responses.[1][2][3] In contrast, while also targeting multiple isoforms, this compound does not exhibit the same pronounced selectivity for a single isoform.

Below is a summary of the half-maximal inhibitory concentrations (IC50) for both compounds against the Class I PI3K isoforms.

CompoundPI3Kα (nM)PI3Kβ (nM)PI3Kγ (nM)PI3Kδ (nM)
This compound 10,00049016010
AS-605240 602708300

Note: IC50 values are compiled from various sources and may have been determined under slightly different experimental conditions.

Cellular Activity: A Comparative Overview

The differential isoform selectivity of this compound and AS-605240 translates to distinct effects in cellular assays. Key areas of comparison include the inhibition of Akt phosphorylation, a critical downstream effector of PI3K, and the modulation of neutrophil migration, a process heavily influenced by PI3Kγ.

Inhibition of Akt Phosphorylation

Both inhibitors effectively block the PI3K/Akt signaling pathway. AS-605240 has been shown to inhibit C5a-mediated phosphorylation of protein kinase B (Akt) in RAW 264 cells with an IC50 value of 90 nM.[3] It also blocks Akt phosphorylation induced by MCP-1.[2] Information regarding the specific IC50 of this compound for Akt phosphorylation in a comparable cellular context is less defined in the available literature.

Neutrophil Migration

Given its potent inhibition of PI3Kγ, AS-605240 is a strong inhibitor of neutrophil chemotaxis. In vivo, AS-605240 reduced RANTES-induced peritoneal neutrophil recruitment with an ED50 value of 9.1 mg/kg.[3] this compound has also been reported to inhibit neutrophil migration, though its effect is likely mediated through its broader inhibitory profile.

Experimental Protocols

To facilitate reproducible research, detailed methodologies for key experiments are provided below.

In Vitro PI3K Kinase Assay (AS-605240)

This protocol describes a radiometric assay to determine the in vitro potency of AS-605240 against PI3K isoforms.

Materials:

  • Recombinant human PI3K isoforms (α, β, γ, δ)

  • Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)[3]

  • Phosphatidylinositol (PI) or other suitable lipid substrate

  • [γ-³²P]ATP or [γ-³³P]ATP

  • AS-605240

  • Scintillation counter and consumables

Procedure:

  • Prepare serial dilutions of AS-605240 in DMSO.

  • In a reaction plate, combine the recombinant PI3K enzyme, the lipid substrate, and the diluted inhibitor in kinase buffer.

  • Initiate the kinase reaction by adding [γ-³²P]ATP (or [γ-³³P]ATP).

  • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).[3]

  • Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).

  • Separate the phosphorylated lipid product from the unreacted ATP (e.g., via filter binding or chromatography).

  • Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Cellular Akt Phosphorylation Assay

This protocol outlines a general method for assessing the inhibition of Akt phosphorylation in cells.

Materials:

  • Cell line of interest (e.g., RAW 264 macrophages)

  • Cell culture medium and supplements

  • Stimulant (e.g., C5a, insulin, or growth factor)

  • This compound or AS-605240

  • Lysis buffer

  • Antibodies: anti-phospho-Akt (e.g., Ser473), anti-total-Akt, and appropriate secondary antibodies

  • Western blotting or ELISA reagents and equipment

Procedure:

  • Seed cells in a multi-well plate and culture until they reach the desired confluency.

  • Starve the cells in serum-free medium for a few hours to reduce basal Akt phosphorylation.

  • Pre-treat the cells with various concentrations of this compound or AS-605240 for a defined period (e.g., 30-60 minutes).

  • Stimulate the cells with the chosen agonist for a short period (e.g., 5-15 minutes).

  • Lyse the cells and collect the protein lysates.

  • Determine the levels of phosphorylated Akt and total Akt using Western blotting or ELISA.

  • Normalize the phosphorylated Akt signal to the total Akt signal.

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Neutrophil Chemotaxis Assay

This protocol describes a transwell migration assay to evaluate the effect of the inhibitors on neutrophil chemotaxis.

Materials:

  • Isolated primary neutrophils

  • Chemoattractant (e.g., fMLP, IL-8)

  • This compound or AS-605240

  • Transwell inserts (with appropriate pore size for neutrophils, e.g., 3-5 µm)

  • Assay buffer (e.g., HBSS)

  • Method for quantifying migrated cells (e.g., cell counting, fluorescence-based detection)

Procedure:

  • Isolate neutrophils from fresh blood.

  • Pre-incubate the neutrophils with different concentrations of this compound or AS-605240.

  • Add the chemoattractant to the lower chamber of the transwell plate.

  • Add the pre-treated neutrophils to the upper chamber of the transwell insert.

  • Incubate the plate at 37°C for a period sufficient to allow migration (e.g., 1-2 hours).

  • Remove the non-migrated cells from the top of the insert.

  • Quantify the number of neutrophils that have migrated to the lower chamber.

  • Calculate the percentage of inhibition of chemotaxis for each inhibitor concentration.

Signaling Pathway and Experimental Workflow Visualizations

To further clarify the mechanisms and experimental designs, the following diagrams are provided.

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation pAkt p-Akt Downstream Downstream Effectors pAkt->Downstream Activation Cellular_Responses Cellular Responses (Proliferation, Survival, Migration) Downstream->Cellular_Responses Pik294 This compound Pik294->PI3K AS605240 AS-605240 AS605240->PI3K Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prepare_reagents reaction_setup Set up Kinase Reaction prepare_reagents->reaction_setup incubation Incubate reaction_setup->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detect Phosphorylation stop_reaction->detection analysis Data Analysis (IC50 determination) detection->analysis end End analysis->end Chemotaxis_Assay_Workflow start Start isolate_neutrophils Isolate Neutrophils start->isolate_neutrophils pretreat Pre-treat with Inhibitor isolate_neutrophils->pretreat add_cells Add Neutrophils to Upper Chamber pretreat->add_cells setup_transwell Set up Transwell Plate (Chemoattractant in lower chamber) setup_transwell->add_cells incubate Incubate for Migration add_cells->incubate quantify Quantify Migrated Cells incubate->quantify analyze Analyze Inhibition quantify->analyze end End analyze->end

References

The Gold Standard for Bioanalysis: A Comparative Guide to Pik-294-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of PI3K inhibitors, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of Pik-294-d7, a deuterated analog, with other potential internal standards, supported by established principles of bioanalytical method validation and a detailed experimental protocol for LC-MS/MS analysis.

This compound is a selective inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K), a key enzyme in cellular signaling pathways implicated in cancer and immune disorders. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound-d7, is widely considered the gold standard in bioanalysis due to its ability to mimic the analyte throughout the analytical process, thereby correcting for variability.[1][2]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency, thus compensating for matrix effects and variations in sample preparation and instrument response.[2][3] Deuterated internal standards like this compound-d7 are structurally identical to the analyte, with the only difference being the substitution of hydrogen atoms with deuterium. This subtle mass shift allows for their differentiation by a mass spectrometer while ensuring nearly identical physicochemical properties.

While specific comparative validation data for this compound-d7 against a non-deuterated internal standard for this compound is not publicly available, the principles of bioanalytical method validation allow for a comparison of expected performance based on extensive scientific literature. The following tables summarize the typical performance characteristics based on FDA and EMA guidelines for bioanalytical method validation.

Table 1: Comparison of Internal Standard Performance Characteristics

ParameterThis compound-d7 (Deuterated IS)Structural Analog (Non-Deuterated IS)Rationale
Co-elution with Analyte Complete or near-complete co-elutionMay have different retention timesDeuteration has a minimal effect on chromatographic behavior, ensuring that both compounds experience the same matrix effects at the same time.[4] Structural analogs, having different chemical structures, are likely to have different retention times.
Ionization Efficiency Nearly identical to analyteCan differ significantly from analyteThe ionization efficiency is highly dependent on the chemical structure. Even minor structural differences in an analog can lead to significant variations in ionization, making it a less reliable corrector for matrix-induced ion suppression or enhancement.[5]
Extraction Recovery Identical to analyteMay differ from analyteThe identical chemical properties of a deuterated standard ensure that it behaves the same as the analyte during sample extraction procedures.
Compensation for Matrix Effects HighVariable and potentially poorBecause a deuterated standard experiences the same matrix effects as the analyte at the same time, it provides the most accurate correction.[2] An analog eluting at a different time will experience different matrix components and thus cannot accurately compensate.

Table 2: Expected Bioanalytical Method Validation Parameters

Validation ParameterAcceptance Criteria (FDA/EMA)Expected Performance with this compound-d7Expected Performance with Structural Analog IS
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)Expected to consistently meet criteriaHigher potential for bias due to differential matrix effects and recovery
Precision (CV) ≤15% (≤20% at LLOQ)Expected to be low and consistently meet criteriaHigher potential for variability, especially in complex matrices
Linearity (r²) ≥0.99Expected to be consistently highMay be more variable depending on the consistency of the IS response
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5Robust and reproducible LLOQMay be more difficult to establish a reliable LLOQ due to IS variability

Experimental Protocol: Quantification of this compound using this compound-d7 by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound in a biological matrix, such as human plasma, using this compound-d7 as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples and quality control (QC) samples on ice.

  • To 50 µL of each plasma sample, standard, and QC, add 10 µL of this compound-d7 internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to mix and inject onto the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to achieve separation of this compound from endogenous matrix components. For example:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • This compound: To be determined based on the exact mass and fragmentation pattern.

    • This compound-d7: To be determined based on the exact mass (this compound + 7 Da) and fragmentation pattern.

3. Method Validation

The method should be validated according to regulatory guidelines, assessing parameters such as selectivity, accuracy, precision, linearity, recovery, matrix effect, and stability.[6]

Visualizing the PI3K/p110δ Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the analytical process, the following diagrams were generated.

PI3K_p110_delta_pathway RTK Receptor Tyrosine Kinase (RTK) p85 p85 RTK->p85 Activation GPCR G-Protein Coupled Receptor (GPCR) p110d p110δ GPCR->p110d p85->p110d Binds PIP2 PIP2 p110d->PIP2 Phosphorylates PIP3 PIP3 p110d->PIP3 PIK294 This compound PIK294->p110d Inhibition AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTOR->Downstream Regulates

Caption: PI3K p110δ signaling pathway and the inhibitory action of this compound.

LCMS_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with this compound-d7 (Internal Standard) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject LC-MS/MS Injection Reconstitute->Inject Data Data Acquisition (Analyte/IS Ratio) Inject->Data Quantify Quantification Data->Quantify

Caption: Experimental workflow for sample preparation and LC-MS/MS analysis.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound-d7, is the most robust and reliable approach for the quantitative bioanalysis of this compound. Its ability to accurately correct for various sources of analytical variability ensures the generation of high-quality data essential for drug development. While structural analogs may be used in early discovery phases, the investment in a deuterated standard is justified by the increased accuracy, precision, and regulatory acceptance for pivotal preclinical and clinical studies.[2]

References

Decoding p110δ Inhibition: A Comparative Guide to PIK-294 and its Impact on Downstream Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PIK-294, a potent and selective inhibitor of the p110δ catalytic subunit of phosphoinositide 3-kinase (PI3K), with other relevant inhibitors. We delve into the downstream molecular consequences of p110δ inhibition, supported by experimental data and detailed protocols, to offer a comprehensive resource for assessing its efficacy and mechanism of action.

The p110δ isoform of PI3K is a critical signaling node, predominantly expressed in hematopoietic cells, and plays a central role in immunity and B-cell malignancies. Its inhibition is a promising therapeutic strategy, and understanding the precise molecular impact of inhibitors like this compound is paramount for their effective development and application.

Comparative Analysis of p110δ Inhibitors

To contextualize the activity of this compound, we compare its inhibitory profile with other well-characterized PI3K inhibitors. The following table summarizes their half-maximal inhibitory concentrations (IC50) against various Class I PI3K isoforms.

Inhibitorp110α (IC50, nM)p110β (IC50, nM)p110γ (IC50, nM)p110δ (IC50, nM)Selectivity for p110δ
This compound 10,00049016010 High
IC87114 5,5002,900750500 Moderate
Idelalisib (CAL-101) 8,6004,0002,1002.5 Very High
PIK-90 113501858 Pan-inhibitor

Note: IC50 values are approximate and can vary depending on the assay conditions.

Downstream Marker Modulation by this compound

Inhibition of p110δ by this compound leads to a cascade of downstream signaling events, primarily through the canonical PI3K/Akt pathway. The phosphorylation status of key effector proteins serves as a reliable indicator of p110δ inhibition.

Attenuation of Akt Phosphorylation

A primary consequence of p110δ inhibition is the reduced phosphorylation of Akt at both Threonine 308 (Thr308) and Serine 473 (Ser473). While specific quantitative dose-response data for this compound's effect on individual phosphorylation sites of downstream markers from a single comprehensive study is limited in the public domain, the collective evidence strongly indicates a concentration-dependent decrease in Akt phosphorylation upon this compound treatment.

Impact on Other Downstream Effectors

The dampening of Akt activity subsequently affects its downstream targets:

  • GSK3β (Glycogen Synthase Kinase 3β): Inhibition of p110δ is expected to lead to a decrease in the inhibitory phosphorylation of GSK3β at Serine 9.

  • S6K (Ribosomal Protein S6 Kinase): As a downstream effector of the mTORC1 complex, which is partially regulated by Akt, S6K phosphorylation is anticipated to be reduced following p110δ inhibition.

  • FOXO (Forkhead Box O): Akt-mediated phosphorylation of FOXO transcription factors leads to their cytoplasmic sequestration and inactivation. Inhibition of p110δ and subsequently Akt would, therefore, result in decreased FOXO phosphorylation, allowing its translocation to the nucleus and transcription of target genes.

Experimental Protocols

To facilitate the replication and validation of these findings, we provide detailed methodologies for key experiments.

Western Blotting for Phosphorylated Proteins

Objective: To quantify the dose-dependent effect of this compound on the phosphorylation of Akt, GSK3β, S6K, and FOXO.

Protocol:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., B-cell lines or primary neutrophils) to 70-80% confluency. Starve cells in serum-free media for 4-6 hours. Treat cells with a range of this compound concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined time (e.g., 30 minutes).

  • Upstream Activation: Stimulate the p110δ pathway with an appropriate agonist. For B cells, this can be anti-IgM or CD40L.[1][2][3] For neutrophils, fMLP is a common chemoattractant that activates p110δ signaling.[4]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Akt (Ser473/Thr308), p-GSK3β (Ser9), p-S6K (Thr389), p-FOXO1 (Thr24)/p-FOXO3a (Thr32), and their respective total protein counterparts overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis is performed using software like ImageJ to quantify band intensities. The ratio of phosphorylated protein to total protein is calculated and normalized to the vehicle control.

B-Cell Proliferation Assay

Objective: To assess the functional consequence of p110δ inhibition on B-cell proliferation.

Protocol:

  • B-Cell Isolation: Isolate B cells from peripheral blood or spleen using magnetic-activated cell sorting (MACS).

  • Cell Staining: Label B cells with a proliferation dye such as CFSE or CellTrace™ Violet.

  • Cell Culture and Treatment: Plate the labeled B cells in a 96-well plate and pre-treat with a dose range of this compound or other inhibitors for 1 hour.

  • Stimulation: Stimulate B-cell proliferation with appropriate stimuli, such as anti-IgM + IL-4 or CD40L + IL-4.[5]

  • Incubation: Culture the cells for 3-5 days.

  • Flow Cytometry: Harvest the cells and analyze the dilution of the proliferation dye by flow cytometry. The degree of dye dilution is inversely proportional to the extent of cell proliferation.

  • Data Analysis: The percentage of divided cells or the proliferation index can be calculated to quantify the inhibitory effect of the compounds.

Signaling Pathways and Experimental Workflow

To visually represent the molecular interactions and experimental procedures, we provide diagrams generated using the DOT language.

p110d_signaling_pathway cluster_receptor Cell Surface Receptors cluster_pi3k PI3K Activation cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response BCR BCR / CD40L (B-Cells) p110d p110δ BCR->p110d GPCR GPCR (e.g., CXCR1/2) (Neutrophils) GPCR->p110d PIP3 PIP3 p110d->PIP3 phosphorylates PIP2 PIP2 PIP2->p110d Akt Akt PIP3->Akt activates GSK3b GSK3β Akt->GSK3b inhibits mTORC1 mTORC1 Akt->mTORC1 activates FOXO FOXO Akt->FOXO inhibits Migration Migration & Chemotaxis Akt->Migration Proliferation Proliferation & Survival GSK3b->Proliferation S6K S6K mTORC1->S6K activates FOXO->Proliferation S6K->Proliferation PIK294 This compound PIK294->p110d

Caption: p110δ signaling pathway and point of inhibition by this compound.

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis cell_culture Cell Culture (B-cells or Neutrophils) serum_starvation Serum Starvation cell_culture->serum_starvation inhibitor_treatment Inhibitor Treatment (this compound, etc.) serum_starvation->inhibitor_treatment agonist_stimulation Agonist Stimulation (anti-IgM, fMLP, etc.) inhibitor_treatment->agonist_stimulation western_blot Western Blot (p-Akt, p-GSK3β, etc.) agonist_stimulation->western_blot functional_assay Functional Assays (Proliferation, Migration) agonist_stimulation->functional_assay

Caption: General experimental workflow for assessing p110δ inhibition.

Conclusion

This compound is a potent and highly selective inhibitor of p110δ. Its inhibitory action is confirmed by the dose-dependent reduction in the phosphorylation of key downstream signaling molecules, most notably Akt. This subsequently modulates the activity of effectors such as GSK3β, S6K, and FOXO, leading to functional consequences on cell proliferation and migration. For researchers investigating the role of p110δ in health and disease, this compound serves as a valuable tool. The provided protocols and pathway diagrams offer a framework for the rigorous evaluation of this and other p110δ inhibitors, ultimately contributing to the development of novel therapeutics for immune disorders and B-cell malignancies.

References

Safety Operating Guide

Navigating the Safe Handling of Pik-294: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Pik-294, a potent and selective inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K). Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE and essential engineering controls to mitigate exposure.

CategoryRequirementSpecifications
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Face shieldRequired when there is a risk of splashing.
Hand Protection Chemical-resistant glovesInspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact.
Body Protection Laboratory coatFully buttoned to protect street clothes.
Chemical-resistant suitRecommended for large-scale operations or in case of a spill.
Respiratory Protection Not typically required with adequate engineering controlsUse a NIOSH-approved respirator if engineering controls are not sufficient or during spill cleanup.
Engineering Controls Chemical fume hoodAll handling of this compound powder and solutions should be performed in a certified chemical fume hood.
Safety shower and eyewash stationMust be readily accessible and tested regularly.

Health Hazard Information

This compound is a substance that has not yet been fully tested, and caution should be exercised. The potential health effects are summarized below.

Route of ExposurePotential Health Effects
Inhalation May be harmful if inhaled and may cause respiratory tract irritation.[1]
Skin Contact May be harmful if absorbed through the skin and may cause skin irritation.[1]
Eye Contact May cause eye irritation.[1]
Ingestion May be harmful if swallowed.[1]

Step-by-Step Handling and Disposal Procedures

1. Preparation and Weighing:

  • Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Conduct all weighing and solution preparation of this compound powder inside a certified chemical fume hood to prevent inhalation of dust.

  • Use a dedicated and properly calibrated balance.

  • Clean the work area and balance with a damp cloth after weighing to remove any residual powder.

2. Solution Preparation:

  • Consult the relevant product information for solubility data. This compound is soluble in DMSO.

  • Add the solvent to the this compound powder slowly and carefully to avoid splashing.

  • If necessary, use a vortex mixer or sonicator to ensure the compound is fully dissolved.

  • Clearly label the container with the compound name, concentration, solvent, and date of preparation.

3. Storage:

  • Store this compound as a powder at -20°C for long-term stability.

  • Store solutions in tightly sealed containers at -20°C or -80°C, depending on the solvent and desired stability.

  • Avoid repeated freeze-thaw cycles.

4. Spills and Accidental Release:

  • In the event of a small spill, wear appropriate PPE, including respiratory protection if necessary.

  • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Clean the spill area with a suitable solvent and then with soap and water.

  • For large spills, evacuate the area and contact your institution's environmental health and safety department.

5. Disposal:

  • Dispose of all waste materials, including empty containers, contaminated gloves, and other disposable items, in accordance with local, state, and federal regulations for chemical waste.

  • Do not dispose of this compound down the drain or in the regular trash.

First Aid Measures

In the event of exposure to this compound, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

PI3K/Akt/mTOR Signaling Pathway

This compound exerts its effect by inhibiting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and growth. Understanding this pathway is essential for researchers working with this compound.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Pik294 This compound Pik294->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

References

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